4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(2,2-diethoxyethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-3-13-9(14-4-2)7-12-6-8(10)5-11-12/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKPJLQKVGRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C=N1)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of the pyrazole core and the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions. The acetal moiety serves as a masked aldehyde, providing a latent reactive handle for subsequent synthetic transformations. This guide details a probable synthetic route, a step-by-step experimental protocol, and a thorough characterization workflow, underpinned by field-proven insights and authoritative references.
Introduction and Significance
Pyrazole derivatives are a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific substitution pattern of this compound makes it a particularly interesting intermediate. The bromine atom at the C4 position is strategically placed for facile modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of diverse molecular fragments.[1] The N1-substituted (2,2-diethoxyethyl) group contains a protected aldehyde functionality. This acetal can be readily deprotected under acidic conditions to reveal a highly reactive aldehyde, which can then be used for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of other heterocyclic systems. The stability of the diethoxyacetal group under various reaction conditions makes it an ideal protecting group during the initial synthetic steps.
Synthesis of this compound
The most logical and widely employed method for the synthesis of N-substituted pyrazoles is the direct alkylation of the pyrazole ring.[2] In this case, the synthesis of this compound is achieved through the N-alkylation of 4-bromopyrazole with a suitable 2,2-diethoxyethyl electrophile, such as 2-bromo-1,1-diethoxyethane.
Causality Behind Experimental Choices
The choice of this synthetic strategy is dictated by the commercial availability and stability of the starting materials, 4-bromopyrazole and 2-bromo-1,1-diethoxyethane. The N-alkylation of pyrazoles is a robust and well-documented reaction.[3] The use of a base is crucial to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that readily attacks the electrophilic carbon of the alkylating agent. Potassium carbonate (K₂CO₃) is a commonly used inorganic base for this transformation due to its moderate basicity, low cost, and ease of removal after the reaction. Dimethylformamide (DMF) is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve both the polar pyrazole salt and the organic alkylating agent, facilitating the reaction. The reaction temperature is typically kept moderate to prevent side reactions.
Experimental Protocol: N-Alkylation of 4-Bromopyrazole
dot
Caption: Synthetic workflow for this compound.
Materials:
-
4-Bromopyrazole (1.0 eq)
-
2-Bromo-1,1-diethoxyethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-bromopyrazole in anhydrous DMF, add potassium carbonate.
-
To this suspension, add 2-bromo-1,1-diethoxyethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the reaction mixture to remove potassium carbonate.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound as the final product.
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
dot
References
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. As a member of the pyrazole family, a class of compounds renowned for its diverse pharmacological activities, understanding its fundamental characteristics is paramount for its application in medicinal chemistry and materials science.[1] This document details the molecular structure, and key physical properties, and outlines robust experimental protocols for their determination. The synthesis and potential applications of this compound are also discussed, offering a complete profile for researchers and developers.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of these activities and the modulation of physicochemical properties, which in turn affect a compound's pharmacokinetic and pharmacodynamic profile.
The subject of this guide, this compound, is a distinct derivative featuring a bromine atom at the 4-position and a diethoxyethyl group at the 1-position. The bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the diethoxyethyl group can influence solubility and metabolic stability. A thorough understanding of its physicochemical properties is the first step toward unlocking its therapeutic or material science potential.
Molecular and Physicochemical Profile
A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while some properties are available from chemical suppliers, specific experimental data for melting and boiling points are not readily published for this exact compound. The values for related compounds are provided for context.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (4-Bromo-1H-pyrazol-1-yl)acetaldehyde diethyl acetal | |
| CAS Number | 1006682-90-1 | [2] |
| Molecular Formula | C₉H₁₅BrN₂O₂ | [2] |
| Molecular Weight | 263.13 g/mol | [2] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred from similar compounds |
| Melting Point | Data not available. For comparison, 4-bromopyrazole has a melting point of 93-96 °C.[3] | - |
| Boiling Point | Data not available. For comparison, 4-bromo-1-methyl-1H-pyrazole has a boiling point of 185-188 °C at 760 mmHg. | - |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO. Poor aqueous solubility is anticipated for many pyrazole derivatives. | Inferred from general knowledge of pyrazoles. |
Synthesis and Characterization
The synthesis of this compound can be conceptualized through established methods for pyrazole derivatization.
Synthetic Approach
A plausible synthetic route involves the N-alkylation of 4-bromopyrazole with a suitable diethoxyethyl halide, such as 2-bromo-1,1-diethoxyethane, in the presence of a base. Alternatively, direct bromination of 1-(2,2-diethoxyethyl)-1H-pyrazole using a brominating agent like N-bromosuccinimide (NBS) is another viable method.[4] The choice of synthetic strategy would depend on the availability of starting materials and the desired scale of the reaction.
Diagram: Synthetic Workflow
Caption: A potential synthetic route to the target compound.
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from related structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene and methine protons of the diethoxyethyl group, and the methyl protons of the ethoxy groups. The chemical shifts of the pyrazole protons would be influenced by the bromine substituent.
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¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyrazole ring and the diethoxyethyl side chain.
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) of the parent 4-bromopyrazole shows a characteristic molecular ion peak and fragmentation patterns.[5] For the title compound, mass spectrometry would be crucial for confirming the molecular weight and isotopic pattern of bromine.
-
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices.
Melting Point Determination
The melting point is a fundamental property that provides an indication of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic.
Methodology (Micro-scale):
-
Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube.
-
Apparatus: A Thiele tube or a similar micro boiling point apparatus is used. A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
Measurement: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Assessment
Determining the solubility in various solvents is crucial for formulation and reaction setup.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
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Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a small vial.
-
Titration: A selected solvent is added dropwise with agitation (e.g., vortexing) until the solid is completely dissolved.
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Calculation: The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL). The process can be repeated at different temperatures to assess the temperature dependence of solubility.
Potential Applications and Further Research
Given the structural motifs present in this compound, several areas of application warrant investigation:
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Medicinal Chemistry: The compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent is a key functional group for introducing diversity through cross-coupling reactions.[4]
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Agrochemicals: Pyrazole derivatives are known to possess insecticidal and herbicidal properties. This compound could be a precursor for novel agrochemicals.
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Materials Science: The heterocyclic nature of the pyrazole ring can be exploited in the design of functional materials, such as organic light-emitting diodes (OLEDs) or sensors.
Further research should focus on the full experimental characterization of its physicochemical properties, exploration of its synthetic utility, and evaluation of its biological activity in various assays.
Conclusion
This compound is a promising heterocyclic compound with potential for a wide range of applications. This technical guide has provided a foundational understanding of its molecular structure and physicochemical properties, along with standardized protocols for their experimental determination. The insights presented herein are intended to facilitate further research and development involving this and related pyrazole derivatives.
References
An In-depth Technical Guide to 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (CAS 1006682-90-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route based on established methodologies, and its potential applications in drug discovery, particularly as a precursor for generating diverse compound libraries. The guide emphasizes the strategic importance of the bromo and diethoxyethyl functionalities for subsequent chemical modifications, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and steric environment for interaction with biological targets. The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
This compound (CAS 1006682-90-1) is a bifunctional building block of significant interest. The bromine atom at the 4-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the 1-(2,2-diethoxyethyl) group, a protected aldehyde, offers a latent reactive site for further chemical elaboration, such as the introduction of pharmacophoric elements through reductive amination or condensation reactions. This dual functionality makes it a valuable starting material for the synthesis of complex and diverse small molecule libraries for high-throughput screening.
This guide will delve into the technical details of this compound, providing insights into its synthesis, characterization, and potential for accelerating drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 1006682-90-1 | [3] |
| Molecular Formula | C₉H₁₅BrN₂O₂ | [3] |
| Molecular Weight | 263.13 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols) | Inferred from structure |
| Storage | Store in a cool, dry place under an inert atmosphere | [3] |
Synthesis of this compound
The most logical and widely practiced method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide in the presence of a base.[4] In the case of this compound, this involves the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard N-alkylation methods for pyrazoles and should be optimized for specific laboratory conditions.
Materials:
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4-Bromopyrazole
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2-Bromo-1,1-diethoxyethane
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Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromopyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or ACN) to dissolve the 4-bromopyrazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Alternatively, anhydrous potassium carbonate (2.0 eq) can be used as a milder base at room temperature or elevated temperature.
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Alkylation: After the initial effervescence ceases (for NaH), allow the mixture to stir for 30 minutes at 0 °C (or room temperature for K₂CO₃). Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise via the dropping funnel.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of water (if NaH was used). Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Rationale for Experimental Choices
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Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen, facilitating the subsequent alkylation. Potassium carbonate is a milder and safer alternative, though it may require higher temperatures and longer reaction times.
-
Solvent: DMF and ACN are polar aprotic solvents that are excellent for Sₙ2 reactions due to their ability to solvate cations while leaving the nucleophile relatively free.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and by-products.
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
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δ 7.5-7.6 (s, 1H, pyrazole C5-H)
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δ 7.4-7.5 (s, 1H, pyrazole C3-H)
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δ 4.8-4.9 (t, J = 5.2 Hz, 1H, CH(OEt)₂)
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δ 4.1-4.2 (d, J = 5.2 Hz, 2H, N-CH₂)
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δ 3.5-3.7 (m, 4H, 2 x OCH₂)
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δ 1.1-1.2 (t, J = 7.1 Hz, 6H, 2 x CH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 139-140 (pyrazole C5)
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δ 129-130 (pyrazole C3)
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δ 101-102 (CH(OEt)₂)
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δ 92-93 (pyrazole C4-Br)
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δ 62-63 (2 x OCH₂)
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δ 54-55 (N-CH₂)
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δ 15-16 (2 x CH₃)
Mass Spectrometry (EI):
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Expected [M]⁺ at m/z 262/264 (presence of Br isotope pattern)
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Fragmentation would likely involve loss of ethoxy groups and cleavage of the diethoxyethyl side chain.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound lies in its capacity to serve as a versatile scaffold for the generation of novel chemical entities with potential therapeutic applications.
Scaffold for Library Synthesis
The primary application of this compound is as a starting material for the synthesis of diverse compound libraries. The workflow for such a synthesis is depicted below.
Caption: Workflow for compound library synthesis.
This workflow allows for the systematic exploration of chemical space around the pyrazole core. The initial cross-coupling reaction at the 4-position introduces a wide range of substituents, followed by deprotection of the acetal to reveal the aldehyde, which can then be further functionalized.
Potential Therapeutic Areas
Given that pyrazole derivatives have shown a broad spectrum of biological activities, compounds derived from this compound could be investigated for a variety of therapeutic targets.[1][7] These include, but are not limited to:
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Anti-inflammatory agents: Many pyrazole-containing compounds are known to inhibit enzymes involved in inflammatory pathways.[4]
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Anticancer agents: The pyrazole scaffold is present in several kinase inhibitors used in oncology.
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Antimicrobial agents: Pyrazole derivatives have been explored for their antibacterial and antifungal properties.
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Central Nervous System (CNS) disorders: Certain pyrazoles have shown activity against targets in the CNS.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its dual functionality allows for a divergent synthetic approach to create large and diverse libraries of novel compounds. While detailed experimental and characterization data for this specific compound are not widely published, its synthesis can be reliably achieved through standard N-alkylation procedures. The potential for this molecule to contribute to the discovery of new therapeutic agents is significant, and it represents a valuable tool for researchers in the pharmaceutical sciences.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. scielo.org.mx [scielo.org.mx]
- 6. rsc.org [rsc.org]
- 7. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
This guide provides a comprehensive overview of the analytical methodologies and strategic workflows for the definitive structure elucidation of the heterocyclic compound, 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, explaining not just the "how" but the fundamental "why" behind the experimental choices and data interpretation.
Introduction: The Significance of Structural Verification
In the realm of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. This compound, with its substituted pyrazole core, is a versatile synthetic intermediate. The pyrazole ring is a prominent scaffold in numerous bioactive molecules.[1] The presence of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the diethoxyethyl group can influence solubility and pharmacokinetic properties.[2] Therefore, unambiguous confirmation of its structure is a critical checkpoint in any research and development pipeline. This guide will walk through a multi-technique approach to ensure the highest fidelity of structural assignment.
The molecular structure of this compound is as follows:
The Elucidation Workflow: A Symphony of Techniques
The structure elucidation of an organic molecule is rarely accomplished with a single technique. Instead, it involves the synergistic application of several analytical methods, each providing a unique piece of the structural puzzle. The workflow presented here is a robust and self-validating system, ensuring a high degree of confidence in the final structural assignment.
Caption: A logical workflow for the structure elucidation of this compound.
Mass Spectrometry: The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry (MS) is the first port of call after synthesis and purification. Its primary role is to determine the molecular weight of the analyte and, with high-resolution instruments, to provide its elemental composition. This is a crucial first check to confirm that the desired reaction has occurred. For this compound, the presence of bromine provides a highly characteristic isotopic pattern, which is a key diagnostic feature.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation & Expected Results:
The mass spectrum will exhibit a molecular ion peak [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom in the molecule.
| Ion | Expected m/z | Description |
| [M]⁺ (with ⁷⁹Br) | 262 | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ (with ⁸¹Br) | 264 | Molecular ion with the heavier bromine isotope. |
Further fragmentation patterns can also provide structural clues. For instance, the loss of an ethoxy group (-OCH₂CH₃) or the entire diethoxyethyl side chain would result in characteristic fragment ions.
Infrared Spectroscopy: Probing the Functional Groups
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] It is particularly useful for identifying characteristic bonds and confirming the presence of the pyrazole ring and the ether linkages in the side chain.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Analysis: An IR beam is passed through the ATR crystal, and the sample is scanned over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Acquisition: The instrument records the absorption of IR radiation by the sample, resulting in an IR spectrum.
Data Interpretation & Expected Results:
The IR spectrum will display absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3150 | C-H stretch | Aromatic (pyrazole ring) |
| ~2850-2980 | C-H stretch | Aliphatic (side chain) |
| ~1500-1600 | C=N, C=C stretch | Pyrazole ring |
| ~1050-1150 | C-O stretch | Ether linkages |
| ~550-650 | C-Br stretch | Carbon-bromine bond |
The absence of a broad absorption band around 3300-3500 cm⁻¹ would confirm that the pyrazole nitrogen is substituted (i.e., not an N-H).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for the elucidation of organic structures.[6] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D and 2D NMR spectra are acquired.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
Expected ¹H NMR Data (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.6 | s | 1H | H-3 (pyrazole) |
| ~7.4-7.5 | s | 1H | H-5 (pyrazole) |
| ~4.8-4.9 | t | 1H | CH (acetal) |
| ~4.2-4.3 | d | 2H | N-CH₂ |
| ~3.5-3.7 | q | 4H | O-CH₂ (ethoxy) |
| ~1.1-1.2 | t | 6H | CH₃ (ethoxy) |
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Rationale: The two protons on the pyrazole ring will appear as singlets due to the lack of adjacent protons. The acetal proton (CH) will be a triplet due to coupling with the adjacent N-CH₂ group. The N-CH₂ protons will be a doublet due to coupling with the acetal proton. The ethoxy groups will show a characteristic quartet for the O-CH₂ and a triplet for the CH₃.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~138-140 | C-5 (pyrazole) |
| ~128-130 | C-3 (pyrazole) |
| ~98-100 | C-4 (pyrazole, attached to Br) |
| ~95-97 | CH (acetal) |
| ~62-64 | O-CH₂ (ethoxy) |
| ~53-55 | N-CH₂ |
| ~15-16 | CH₃ (ethoxy) |
-
Rationale: The carbon attached to the electronegative bromine (C-4) will be shifted to a characteristic range. The other pyrazole carbons have distinct chemical shifts. The acetal carbon is typically found around 100 ppm, while the carbons of the ethoxy groups and the N-CH₂ group will appear in the aliphatic region.
2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). We would expect to see a cross-peak between the N-CH₂ protons and the acetal CH proton, and between the O-CH₂ protons and the CH₃ protons of the ethoxy groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:
-
A correlation between the H-5 proton of the pyrazole ring and the N-CH₂ carbons, confirming the point of attachment of the side chain to the pyrazole nitrogen.
-
Correlations between the acetal proton (CH) and the O-CH₂ carbons, confirming the structure of the diethoxyethyl group.
-
Conclusion: A Self-Validating Structural Proof
By systematically applying this multi-technique spectroscopic approach, a complete and unambiguous structural elucidation of this compound can be achieved. The convergence of data from mass spectrometry (confirming molecular formula), IR spectroscopy (identifying functional groups), and a suite of 1D and 2D NMR experiments (mapping the atomic connectivity) constitutes a self-validating system that ensures the highest level of scientific integrity. This rigorous characterization is the bedrock upon which all subsequent research and development efforts are built.
References
- 1. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]
- 4. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
An In-depth Technical Guide to the Spectral Analysis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
This technical guide provides a comprehensive analysis of the spectral data for 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry and drug development. The pyrazole scaffold is a prominent feature in many biologically active molecules, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation and quality control during synthesis and development.[1][2] This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic analysis for heterocyclic compounds.
Molecular Structure and Key Features
This compound possesses a five-membered pyrazole ring substituted with a bromine atom at the C4 position and a 2,2-diethoxyethyl group at the N1 position. This unique combination of a halogenated aromatic ring and an acetal functional group gives rise to a distinct spectral fingerprint.
References
solubility and stability of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
An In-depth Technical Guide to the Solubility and Stability of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For novel heterocyclic compounds such as this compound, two of the most critical parameters are solubility and stability. These properties fundamentally influence a molecule's journey from a laboratory curiosity to a viable therapeutic agent, impacting everything from formulation and bioavailability to storage and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the , offering insights grounded in established pharmaceutical sciences. While specific experimental data for this compound is not widely published, this document outlines the robust experimental frameworks and expected outcomes based on the chemical nature of pyrazole derivatives.
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile biological activity. However, substituents on the pyrazole ring can dramatically alter its properties. The presence of a bromine atom at the 4-position and a diethoxyethyl group at the N1-position of the pyrazole ring in the target compound suggests a molecule with moderate lipophilicity. Understanding how these structural features govern its interaction with various solvents and its resilience to environmental stresses is a key objective for any development program.
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive assessment of this compound.
Part 1: Solubility Profiling
A compound's solubility is a critical determinant of its absorption and bioavailability. For orally administered drugs, poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations in the bloodstream. The structural features of this compound, particularly the diethoxyethyl side chain, suggest a higher affinity for organic solvents over aqueous media. Pyrazole itself has limited water solubility, which is further influenced by substitution.
Predicted Solubility Characteristics
Based on its structure, this compound is anticipated to be more soluble in organic solvents like ethanol, methanol, and acetone than in water. The acetal group in the side chain may offer some potential for hydrogen bonding, but the overall molecule remains largely non-polar.
Experimental Protocol for Thermodynamic Solubility Assessment
A standard shake-flask method is employed to determine the thermodynamic solubility of the compound in various solvents. This method, while classic, remains the gold standard for its accuracy and reliability.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, and acetonitrile).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the supernatant by centrifugation or filtration through a 0.22 µm filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standards of known concentrations to ensure accurate quantification.
Data Presentation: Predicted Solubility of this compound
| Solvent | Temperature (°C) | Predicted Solubility (µg/mL) |
| Water | 25 | < 10 |
| PBS (pH 7.4) | 37 | < 15 |
| 0.1 N HCl | 37 | < 15 |
| Ethanol | 25 | > 1000 |
| Methanol | 25 | > 1000 |
| Acetonitrile | 25 | > 500 |
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Part 2: Stability Assessment and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how a drug substance might change over time under the influence of various environmental factors.[1][2] Forced degradation, or stress testing, is an essential part of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[1][3] These studies are also crucial for developing and validating stability-indicating analytical methods.[1][4]
Intrinsic Stability of Pyrazole Derivatives
Pyrazole derivatives can exhibit varying degrees of stability. While the pyrazole ring itself is generally stable, the substituents can be susceptible to degradation. For instance, ester-containing pyrazole derivatives have been shown to degrade rapidly in buffer solutions.[5] The diethoxyethyl group on this compound contains an acetal functional group, which can be susceptible to hydrolysis under acidic conditions.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products.[1][2] A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation pathways are identified without causing excessive decomposition that might lead to secondary and tertiary degradation products.[6]
Methodology:
-
Acidic Hydrolysis: The compound is dissolved in a suitable solvent (if poorly water-soluble, a co-solvent can be used) and treated with 0.1 N to 1 N HCl.[6] The solution is then heated (e.g., at 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed by HPLC.
-
Basic Hydrolysis: A similar procedure is followed as in acidic hydrolysis, but with 0.1 N to 1 N NaOH as the stress agent.[6]
-
Oxidative Degradation: The compound is exposed to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature or elevated temperature. Samples are analyzed at different time intervals.
-
Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80°C) in a temperature-controlled oven. Samples are taken at various time points, dissolved in a suitable solvent, and analyzed.
-
Photostability: A solution of the compound, as well as the solid compound, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as recommended by ICH Q1B guidelines. A control sample is kept in the dark. Both samples are then analyzed.
Data Presentation: Predicted Stability Profile of this compound
| Stress Condition | Reagent/Condition | Time | Predicted Degradation (%) | Major Degradants |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15-20% | Hydrolysis of the acetal group |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24 h | < 5% | Minimal degradation expected |
| Oxidation | 3% H₂O₂, RT | 24 h | 5-10% | Oxidation of the pyrazole ring |
| Thermal | 80°C, solid state | 7 days | < 2% | Minimal degradation expected |
| Photolytic | ICH Q1B | 7 days | < 5% | Minimal degradation expected |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation and Stability Studies.
Conclusion
While specific, publicly available data for this compound is limited, this guide provides a robust framework for researchers to approach the determination of its solubility and stability. Based on the chemical properties of related pyrazole compounds, it is predicted to have low aqueous solubility and potential susceptibility to hydrolytic degradation under acidic conditions due to the acetal moiety. The detailed experimental protocols provided herein offer a clear path for the systematic evaluation of these critical physicochemical parameters, which are indispensable for the advancement of this compound in any drug development program.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Strategic Intermediate: A Technical Guide to 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Modern Therapeutics
In the intricate world of pharmaceutical development, the journey from a promising hypothesis to a life-changing therapeutic is paved with meticulously designed molecules. Among the vast repository of chemical entities, certain intermediates emerge as pivotal players, unlocking synthetic pathways to complex and potent drug candidates. 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a seemingly unassuming heterocyclic compound, is one such strategic architect. Its true significance lies not in its own biological activity, but in the versatile synthetic handle it provides for the construction of highly specific and effective therapeutic agents. This technical guide delves into the commercial availability, synthesis, and critical applications of this key intermediate, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
The pyrazole core is a well-established privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] The introduction of a bromine atom at the 4-position and a diethoxyethyl group at the 1-position of the pyrazole ring endows this compound with a unique combination of reactivity and protecting group functionality, making it an invaluable tool for medicinal chemists.
Commercial Availability: Sourcing a Critical Building Block
The accessibility of starting materials is a crucial factor in the seamless progression of a drug development pipeline. This compound, identified by its CAS Number 1006682-90-1, is readily available from a range of specialized chemical suppliers. This ensures a reliable supply chain for research and development activities.
| Supplier | Purity | Available Quantities |
| BLDpharm | >97% | 1g, 5g, 10g |
| CymitQuimica | >97% | 100mg, 250mg, 1g, 5g, 10g |
| ChemExpress | >98% | 250mg, 1g, 5g, 10g |
This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information on availability and pricing.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane. This reaction leverages the nucleophilicity of the pyrazole nitrogen to displace the bromide from the alkylating agent.
Experimental Protocol: N-Alkylation of 4-Bromopyrazole
Materials:
-
4-Bromopyrazole (1.0 eq)
-
2-Bromo-1,1-diethoxyethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromo-1,1-diethoxyethane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Potassium Carbonate (K₂CO₃): A mild base is used to deprotonate the pyrazole nitrogen, increasing its nucleophilicity and facilitating the alkylation reaction.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Heating: The reaction is heated to increase the rate of the alkylation reaction.
-
Aqueous Workup and Extraction: This standard procedure is used to remove the inorganic base and the DMF solvent from the product.
-
Flash Column Chromatography: This purification technique is essential to isolate the desired N-alkylated product from any unreacted starting materials or side products.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Gateway to Janus Kinase (JAK) Inhibitors
The true value of this compound lies in its application as a key intermediate in the synthesis of complex pharmaceutical agents. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.[2] The diethoxyethyl group at the 1-position acts as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further functionalization.
A prominent example of its application is in the synthesis of Upadacitinib , a selective JAK1 inhibitor approved for the treatment of several inflammatory diseases.[3][4] The synthesis of Upadacitinib utilizes this compound as a central building block.
The JAK-STAT Signaling Pathway and the Mechanism of Action of Upadacitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.
Upadacitinib functions by selectively inhibiting JAK1, thereby blocking the phosphorylation and activation of STAT proteins.[6][7] This interruption of the signaling cascade prevents the transcription of pro-inflammatory genes, ultimately reducing the inflammatory response.
Caption: Mechanism of action of Upadacitinib in the JAK-STAT pathway.
Conclusion
This compound represents a prime example of a strategically designed chemical intermediate that has a significant impact on modern drug discovery. Its commercial availability, coupled with a straightforward and scalable synthesis, makes it an attractive building block for medicinal chemists. The unique combination of a reactive bromine handle and a masked aldehyde functionality provides the versatility required to construct complex molecular architectures, as exemplified by its crucial role in the synthesis of the JAK inhibitor Upadacitinib. As the demand for targeted therapies continues to grow, the importance of such well-designed and readily accessible intermediates will undoubtedly increase, solidifying the place of this compound as a key player in the development of next-generation therapeutics.
References
- 1. tdcommons.org [tdcommons.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals
Foreword: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone for the development of targeted therapeutics. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and potent anticancer properties.[3][4] A significant portion of modern drug development, particularly in the realm of kinase inhibitors, leverages the versatility of the pyrazole core to achieve high potency and selectivity against various oncological and inflammatory targets.[5][6]
This technical guide focuses on a key intermediate that embodies the strategic potential of this scaffold: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole (CAS No. 1006682-90-1). The presence of a bromine atom at the 4-position offers a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions.[7] Simultaneously, the N1-substituted diethoxyethyl group serves as a masked aldehyde, providing a latent reactive site for subsequent elaboration into more complex molecular architectures. This dual functionality makes it an exceptionally valuable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8]
This document serves as an in-depth resource for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of the synthesis, characterization, and strategic applications of this pivotal intermediate, grounded in established chemical principles and supported by authoritative references.
I. Synthesis of this compound: A Methodological Deep Dive
The most direct and industrially scalable approach to synthesizing this compound is through the N-alkylation of 4-bromo-1H-pyrazole with a suitable alkylating agent, such as bromoacetaldehyde diethyl acetal. This reaction falls under the well-established class of nucleophilic substitution reactions on the pyrazole ring.
Reaction Scheme:
Figure 1: N-alkylation of 4-bromo-1H-pyrazole.
Causality Behind Experimental Choices:
The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry to ensure high yield, purity, and scalability.
-
Base Selection (Potassium Carbonate, K₂CO₃): The N-H proton of the pyrazole ring is weakly acidic (pKa ≈ 14).[9] A moderately strong base is required to deprotonate the pyrazole, generating the nucleophilic pyrazolate anion. Potassium carbonate is an ideal choice for large-scale synthesis due to its low cost, ease of handling, and sufficient basicity to drive the reaction to completion without promoting side reactions that stronger bases (like sodium hydride) might induce.[10]
-
Solvent Selection (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is crucial for this type of reaction. It readily dissolves the ionic pyrazolate intermediate and the polar alkylating agent, facilitating their interaction. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures, which is often necessary to achieve a reasonable reaction rate for the alkylation of heterocyclic amines.
-
Alkylating Agent (Bromoacetaldehyde diethyl acetal): This reagent provides the desired 2,2-diethoxyethyl moiety. The acetal group is a stable protecting group for the aldehyde functionality under basic conditions, preventing unwanted side reactions. The bromine atom serves as an excellent leaving group, facilitating the Sₙ2 reaction with the pyrazolate anion.[11]
-
Temperature (140 °C): The elevated temperature is necessary to overcome the activation energy of the reaction. While the pyrazolate is a good nucleophile, the alkylation occurs at a reasonable rate at this temperature, ensuring the reaction proceeds to completion within a practical timeframe for a production environment.[1]
Detailed Experimental Protocol:
This protocol is a representative procedure based on established methods for N-alkylation of similar heterocyclic systems.[1][10]
Materials:
-
4-bromo-1H-pyrazole (1.0 eq)
-
Bromoacetaldehyde diethyl acetal (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to the flask until the solids are suspended (approximately 5-10 mL of DMF per gram of 4-bromo-1H-pyrazole).
-
Begin vigorous stirring and add bromoacetaldehyde diethyl acetal (1.1 eq) to the suspension.
-
Heat the reaction mixture to 140 °C and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (approximately 3 times the volume of DMF used).
-
Extract the aqueous phase with ethyl acetate (3 x 2 volumes of the aqueous phase).
-
Combine the organic extracts and wash with brine (1 x 1 volume of the combined organic phase).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.
Workflow Diagram:
Figure 2: Step-by-step workflow for the synthesis and purification.
II. Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and to confirm its identity and purity before its use in subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 1006682-90-1 | [8] |
| Molecular Formula | C₉H₁₅BrN₂O₂ | [8] |
| Molecular Weight | 263.13 g/mol | [8] |
| Appearance | (Predicted) Colorless to pale yellow oil or low melting solid | General observation |
| Boiling Point | Not available | |
| Melting Point | Not available |
While publicly available, peer-reviewed spectral data for this specific compound is limited, the following are expected characteristic peaks based on its structure and data for analogous compounds.[7][12]
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.5-7.6 ppm (s, 1H): Proton on the pyrazole ring at position 5 (H-5).
-
δ ~7.4-7.5 ppm (s, 1H): Proton on the pyrazole ring at position 3 (H-3).
-
δ ~4.8-4.9 ppm (t, J ≈ 5.5 Hz, 1H): Methine proton of the acetal group (-CH(OEt)₂).
-
δ ~4.2-4.3 ppm (d, J ≈ 5.5 Hz, 2H): Methylene protons adjacent to the pyrazole nitrogen (-N-CH₂-).
-
δ ~3.5-3.7 ppm (m, 4H): Methylene protons of the two ethoxy groups (-O-CH₂-CH₃).
-
δ ~1.1-1.2 ppm (t, J ≈ 7.0 Hz, 6H): Methyl protons of the two ethoxy groups (-O-CH₂-CH₃).
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~139 ppm: Carbon on the pyrazole ring at position 5 (C-5).
-
δ ~129 ppm: Carbon on the pyrazole ring at position 3 (C-3).
-
δ ~92 ppm: Brominated carbon on the pyrazole ring at position 4 (C-4).
-
δ ~101 ppm: Methine carbon of the acetal group (-CH(OEt)₂).
-
δ ~62 ppm: Methylene carbons of the two ethoxy groups (-O-CH₂-CH₃).
-
δ ~55 ppm: Methylene carbon adjacent to the pyrazole nitrogen (-N-CH₂-).
-
δ ~15 ppm: Methyl carbons of the two ethoxy groups (-O-CH₂-CH₃).
-
-
Mass Spectrometry (MS):
-
ESI-MS: Expected [M+H]⁺ at m/z 263.04 and 265.04, showing the characteristic isotopic pattern for a single bromine atom.
-
-
Infrared (IR) Spectroscopy:
-
~2975-2870 cm⁻¹: C-H stretching of alkyl groups.
-
~1500-1550 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1120-1050 cm⁻¹: C-O stretching of the acetal.
-
III. Strategic Applications in Drug Development
The true value of this compound lies in its utility as a versatile intermediate for constructing complex molecules, particularly in the synthesis of kinase inhibitors.
A. Gateway to Pyrazolo-fused Heterocycles:
The diethoxyethyl sidechain is a protected aldehyde. Upon simple acid-catalyzed deprotection, the resulting aldehyde can undergo intramolecular cyclization or react with other reagents to form fused heterocyclic systems. A prime example is the synthesis of pyrazolo[4,3-b]pyridine derivatives, which are key structural motifs in a variety of kinase inhibitors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. rsc.org [rsc.org]
Molecular Modeling of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Imperative for Molecular Modeling in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutics.[1][2] The compound 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole represents a versatile intermediate, offering multiple avenues for synthetic elaboration in the pursuit of novel drug candidates. The strategic application of computational chemistry and molecular modeling has become an indispensable tool in this process, providing profound insights into molecular behavior at an atomic level.[3][4] This in-silico approach accelerates the drug discovery pipeline by enabling the rational design and optimization of lead compounds, thereby conserving significant time and resources.[4][5]
This technical guide provides a comprehensive, in-depth exploration of the molecular modeling workflow for this compound. We will move beyond a mere recitation of steps to elucidate the causal reasoning behind methodological choices, ensuring a self-validating and robust computational protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to refine their understanding of pyrazole derivatives and guide the synthesis of next-generation therapeutics.
I. Foundational Analysis: Structural and Electronic Characterization
Before embarking on complex simulations such as molecular docking, a foundational understanding of the intrinsic properties of this compound is paramount. This initial phase focuses on elucidating the molecule's optimal three-dimensional structure and its electronic landscape, which are critical determinants of its intermolecular interactions.
A. Conformational Analysis: Mapping the Energetic Landscape
The diethoxyethyl substituent of the target molecule introduces significant conformational flexibility, a common characteristic of drug molecules that profoundly influences their biological activity.[6] Identifying the low-energy conformers is a critical first step, as these are the most likely to be biologically relevant.
Experimental Protocol: Systematic Conformational Search
-
Initial Structure Generation: A 2D representation of this compound is sketched using molecular editing software (e.g., ChemDraw, MarvinSketch) and converted to a preliminary 3D structure.
-
Force Field Selection: A suitable molecular mechanics (MM) force field, such as MMFF94 or OPLS3e, is chosen. These force fields provide a computationally efficient method for calculating the potential energy of different conformations.
-
Systematic Rotational Search: The rotatable bonds within the diethoxyethyl side chain are systematically rotated at defined increments (e.g., 30 degrees).
-
Energy Minimization: For each generated conformer, a geometry optimization is performed to find the nearest local energy minimum.
-
Conformer Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and energy. A representative set of low-energy, structurally distinct conformers is selected for further, more accurate analysis.
Rationale and Causality:
The purpose of this multi-step process is to efficiently sample the vast conformational space of the molecule.[6][7] A systematic search ensures that no major low-energy conformations are missed. The subsequent energy minimization refines these initial guesses into stable structures. This approach is crucial because the overall shape of the molecule dictates how it will fit into a biological target's binding site.
B. Quantum Chemical Calculations: Unveiling Electronic Properties
To achieve a more precise understanding of the molecule's geometry and electronic properties, we employ quantum mechanics (QM) calculations, with Density Functional Theory (DFT) offering an optimal balance of accuracy and computational cost for drug-like molecules.[4][8]
Experimental Protocol: DFT-Based Geometry Optimization and Property Calculation
-
Method and Basis Set Selection: The low-energy conformers identified through conformational analysis are subjected to geometry optimization using DFT. A common and effective combination is the B3LYP functional with the 6-31G(d,p) basis set.[9]
-
Geometry Optimization: This calculation refines the molecular geometry to a high degree of accuracy, providing precise bond lengths, angles, and dihedral angles.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also yields thermodynamic properties such as zero-point vibrational energy.
-
Calculation of Molecular Orbitals and Electrostatic Potential: Following optimization, the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) are calculated.[9][10] These properties are crucial for understanding the molecule's reactivity and non-covalent interaction patterns.[11][12]
Data Presentation: Key Quantum Chemical Descriptors
| Parameter | Hypothetical Value | Significance |
| Total Energy | -2150.78 Hartree | The ground state electronic energy of the optimized molecule. |
| HOMO Energy | -6.5 eV | Indicates the molecule's propensity to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's propensity to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests greater chemical stability. |
| Dipole Moment | 2.8 Debye | Quantifies the overall polarity of the molecule. |
Visualization: Workflow for Foundational Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurasianjournals.com [eurasianjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. science.su.edu.krd [science.su.edu.krd]
- 10. Molecular modeling and docking studies of new antioxidant pyrazole-thiazole hybrids | Semantic Scholar [semanticscholar.org]
- 11. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 12. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The functionalization of the pyrazole ring is therefore a critical endeavor in the pursuit of novel drug candidates.[4][5] Among the various synthetic handles used for such modifications, a halogen at the C4 position offers a versatile entry point for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions.
This guide focuses on a particularly useful building block: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole . The N1-substituent, a diethoxyethyl group, acts as a stable protecting group that can be readily converted to an N-acetaldehyde moiety, providing a subsequent handle for further synthetic elaboration. This application note provides detailed protocols and expert insights into the application of this versatile substrate in several key cross-coupling reactions, designed for researchers and professionals in drug development and organic synthesis.
Core Concepts: A Workflow for Pyrazole Functionalization
The strategic use of this compound in synthesis follows a logical progression. The initial cross-coupling reaction introduces molecular diversity at the C4 position, which is often crucial for modulating biological activity. Subsequent deprotection of the acetal group unmasks a reactive aldehyde for further derivatization.
Figure 1: General workflow for the synthesis and elaboration of functionalized pyrazoles.
Part I: Palladium-Catalyzed C-C Bond Forming Reactions
Carbon-carbon bond-forming reactions are fundamental to constructing the complex molecular skeletons of modern pharmaceuticals. The following protocols detail widely-used, robust methods for the arylation, alkenylation, and alkynylation of the this compound core.
Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[6] The reaction is prized for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.[7]
Rationale for Protocol Design: The selection of a palladium precatalyst like XPhos Pd G2 ensures high catalytic activity and stability.[7] XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step. The use of a carbonate base in a mixed aqueous-organic solvent system is a common and effective condition for the transmetalation step involving the boronic acid.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, XPhos Pd G2 (0.02 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (in a 4:1 ratio), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, XPhos Pd G2 | High efficiency for C-C coupling.[8][10] |
| Ligand | (If not using a precatalyst) | Bulky, electron-rich phosphines are often optimal. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Essential for the activation of the boronic acid.[6] |
| Solvent | Toluene/MeOH, Dioxane/H₂O | Aprotic/protic mixtures facilitate dissolution and reaction.[10] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Table 1: Summary of Typical Suzuki-Miyaura Reaction Conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, which are valuable intermediates in organic synthesis and present in many complex molecules.[11][12] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]
Rationale for Protocol Design: This protocol utilizes a classic palladium-copper co-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14] An amine base, such as triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent.[14]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
-
Solvent and Reagents: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[14]
-
Purification: Purify the resulting product by flash column chromatography.
Figure 2: Simplified catalytic cycles for the Sonogashira coupling.
Heck Reaction: For Alkene Synthesis
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, typically with high trans selectivity.[15][16] This reaction is a cornerstone for C(sp²)-C(sp²) bond formation.[17]
Rationale for Protocol Design: The choice of palladium acetate as a catalyst precursor is common, as it is readily reduced in situ to the active Pd(0) species. A phosphine ligand, such as P(o-tolyl)₃, is often employed to stabilize the catalyst and modulate its reactivity. An inorganic base like potassium carbonate is used to neutralize the HBr formed during the catalytic cycle. A high-boiling polar aprotic solvent like DMF is suitable for this reaction, which often requires elevated temperatures.
Detailed Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., butyl acrylate, 1.5 equiv.), palladium(II) acetate (0.05 equiv.), P(o-tolyl)₃ (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Precursors that form the active Pd(0) catalyst in situ.[15] |
| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium catalyst. |
| Base | Et₃N, K₂CO₃ | Acts as a halide scavenger.[15] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for Heck reactions. |
Table 2: Summary of Typical Heck Reaction Conditions.
Part II: Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination: For N-Aryl and N-Heteroaryl Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds from aryl halides and amines.[18][19] This reaction is of paramount importance in the synthesis of pharmaceuticals, where the arylamine motif is prevalent.
Rationale for Protocol Design: The use of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., tBuDavePhos) is critical for achieving high yields, especially with less reactive aryl bromides.[20] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[20] Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation and side reactions.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, charge a vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable ligand (e.g., tBuDavePhos, 0.08 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and pass it through a short plug of celite. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Part III: Deprotection of the Diethoxyethyl Group
The final step in many synthetic sequences involving this building block is the removal of the diethoxyethyl protecting group to reveal the N-pyrazole acetaldehyde. This is typically achieved under acidic conditions.
Rationale for Protocol Design: Acetal groups are stable to basic and nucleophilic conditions but are readily cleaved by acid.[21] The use of a mild acidic solution, such as aqueous acetic acid or formic acid, provides the necessary protons to hydrolyze the acetal to the corresponding aldehyde without causing degradation of the functionalized pyrazole core.
Detailed Protocol: Acetal Deprotection
-
Reaction Setup: Dissolve the 4-substituted-1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1 M HCl or 80% aqueous acetic acid).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product.
-
Work-up: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can often be used without further purification. If necessary, it can be purified by flash column chromatography, though care should be taken as aldehydes can be sensitive.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyrazole derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions provide robust starting points for researchers. By leveraging the differential reactivity of the C-Br bond and the latent aldehyde functionality of the N1-substituent, a vast chemical space becomes accessible for the development of novel compounds in the pharmaceutical and materials science fields. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Protection and Deprotection [cem.com]
Application Notes & Protocols: The Strategic Use of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved drugs. This guide focuses on a particularly strategic building block: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole . We delve into its dual-functionality, where the C4-bromo position serves as a versatile linchpin for sophisticated cross-coupling reactions, and the N1-diethoxyethyl side chain acts as a stable, masked aldehyde. This combination provides a powerful and flexible platform for the rapid generation of diverse compound libraries, particularly in the discovery of novel kinase inhibitors. These notes provide an in-depth analysis of the compound's reactivity, detailed experimental protocols for its key transformations, and the strategic rationale behind its application in drug discovery workflows.
Introduction: The Strategic Value of a Dual-Function Synthon
In the landscape of drug discovery, efficiency and molecular diversity are paramount. The pyrazole heterocycle has consistently proven its value, forming the core of drugs targeting a wide array of diseases.[1][2] The strategic advantage of This compound lies in its pre-installed, orthogonal functionalities.
-
The C4-Bromo Handle: The bromine atom at the 4-position of the pyrazole ring is not merely a substituent; it is a versatile reactive handle. Its susceptibility to a host of palladium- and copper-catalyzed cross-coupling reactions allows for the systematic and predictable installation of aryl, heteroaryl, alkyl, and amino groups.[3][4] This capability is fundamental for exploring the Structure-Activity Relationships (SAR) required to optimize lead compounds.
-
The N1-Masked Aldehyde: The 1-(2,2-diethoxyethyl) group is a stable acetal that serves as a protected form of an acetaldehyde moiety. This feature is critical for two reasons: it enhances the solubility and modulates the physicochemical properties of the intermediate, and it can be selectively deprotected under acidic conditions to unmask a reactive aldehyde. This aldehyde can then participate in a secondary round of diversification through reactions like reductive amination or Wittig olefination.
This dual-functionality enables a divergent synthetic approach, where a common core can be elaborated at two independent positions to rapidly generate complex and diverse molecular architectures, a highly desirable attribute in modern medicinal chemistry.
Physicochemical & Structural Data
A clear understanding of the starting material's properties is essential for reaction planning and execution.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1006682-90-1 | [5] |
| Molecular Formula | C₉H₁₅BrN₂O₂ | Calculated |
| Molecular Weight | 263.13 g/mol | Calculated |
| Appearance | Typically a liquid or low-melting solid | General Observation |
| Canonical SMILES | C(C(OCC)OCC)N1C=C(C=N1)Br | - |
Core Applications & Synthetic Strategy
The primary utility of this reagent is as a central scaffold for building libraries of drug-like molecules, most notably kinase inhibitors, which frequently feature a substituted pyrazole core designed to interact with the ATP-binding site.[4][6]
Workflow for Molecular Diversification
The strategic application of this building block follows a logical workflow, allowing for systematic exploration of chemical space.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in the Synthesis of Bioactive Molecules
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] Notably, the pyrazole ring is a core component of several blockbuster drugs, including the COX-2 inhibitor Celecoxib and the JAK inhibitor Ruxolitinib, underscoring its significance in contemporary drug design and development.[5][6]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of a highly functionalized building block: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole . We will delve into its synthesis, reactivity in key cross-coupling reactions, and its application in the construction of complex bioactive molecules, with a particular focus on the synthesis of kinase inhibitors.
This compound: A Multifunctional Building Block
The subject of this guide, this compound (CAS No. 1006682-90-1), is a strategically designed intermediate that offers several advantages for synthetic chemists.[7]
-
The 4-Bromo Position : The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile formation of C-C, C-N, and other heteroatom bonds.[8]
-
The N1-(2,2-diethoxyethyl) Group : This substituent serves as a masked acetaldehyde moiety. The diethyl acetal is stable under a range of reaction conditions, including the often basic and heated conditions of cross-coupling reactions. Subsequent acidic hydrolysis efficiently unmasks the aldehyde functionality, providing a reactive group for further elaboration, such as reductive amination or aldol condensation, to link the pyrazole core to other fragments of a target molecule.
The combination of these two functionalities in a single molecule makes this compound a powerful tool for the convergent synthesis of complex drug candidates.
Synthesis of this compound
The synthesis of the title compound can be achieved through a straightforward N-alkylation of 4-bromopyrazole.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromopyrazole
-
2-Bromo-1,1-diethoxyethane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add 2-bromo-1,1-diethoxyethane (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Key Applications in Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which are fundamental transformations in modern drug discovery.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the pyrazole ring.
Materials:
-
This compound (1.0 eq.)
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq.)
-
Potassium carbonate (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid/ester, [Pd(dppf)Cl₂], and potassium carbonate.
-
Evacuate and backfill the vessel with argon three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Table: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Product | Typical Yield |
| 1 | Phenylboronic acid | 1-(2,2-Diethoxyethyl)-4-phenyl-1H-pyrazole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-(2,2-Diethoxyethyl)-4-(4-methoxyphenyl)-1H-pyrazole | 80-90% |
| 3 | Pyridine-3-boronic acid | 3-(1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl)pyridine | 75-85% |
Protocol 3: Sonogashira Coupling of this compound
The Sonogashira coupling is an efficient method for the synthesis of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]) (0.02 eq.)
-
Copper(I) iodide (CuI) (0.04 eq.)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound and the terminal alkyne in anhydrous THF or DMF, add [Pd(PPh₃)₂Cl₂] and CuI.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the amine base (e.g., Et₃N) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Data Table: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Typical Yield |
| 1 | Phenylacetylene | 1-(2,2-Diethoxyethyl)-4-(phenylethynyl)-1H-pyrazole | 80-90% |
| 2 | Ethynyltrimethylsilane | 1-(2,2-Diethoxyethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 85-95% |
| 3 | Propargyl alcohol | 3-(1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl)prop-2-yn-1-ol | 70-80% |
Protocol 4: Buchwald-Hartwig Amination of this compound
This reaction enables the formation of C-N bonds, providing access to a wide range of 4-amino-pyrazole derivatives.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 eq.)
-
Xantphos or a similar bulky phosphine ligand (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq.)
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with [Pd₂(dba)₃], the phosphine ligand, and the base.
-
Add a solution of this compound and the amine in the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring until the reaction is complete.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Table: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield |
| 1 | Morpholine | 4-(1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl)morpholine | 75-85% |
| 2 | Aniline | N-(1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl)aniline | 70-80% |
| 3 | Benzylamine | N-Benzyl-1-(2,2-diethoxyethyl)-1H-pyrazol-4-amine | 70-80% |
Deprotection of the Diethoxyethyl Group
The final key transformation is the unmasking of the aldehyde functionality through acetal hydrolysis.
Protocol 5: Acid-Catalyzed Deprotection to Form 2-(4-Substituted-1H-pyrazol-1-yl)acetaldehyde
Materials:
-
1-(2,2-Diethoxyethyl)-4-substituted-1H-pyrazole
-
Tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 2M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-(2,2-diethoxyethyl)-4-substituted-1H-pyrazole in THF.
-
Add aqueous HCl and stir the mixture at room temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition of the aldehyde product.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 2-(4-substituted-1H-pyrazol-1-yl)acetaldehyde is often used immediately in the next step without further purification due to its potential instability.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[2] Inhibitors of JAKs have emerged as a significant class of therapeutics for autoimmune diseases and certain cancers.[5][6] The pyrazole scaffold is a key feature in several approved and clinical-stage JAK inhibitors. This compound is an ideal starting material for the synthesis of the core of these inhibitors.
The following workflow illustrates the strategic application of this building block in the synthesis of a key intermediate for a JAK inhibitor.
Caption: Synthetic workflow for a JAK inhibitor scaffold.
In this synthetic strategy, the 4-bromopyrazole moiety is first coupled with a suitable heterocyclic boronic acid, such as a derivative of 7H-pyrrolo[2,3-d]pyrimidine, which is a common core in many JAK inhibitors.[2] This is achieved via a Suzuki-Miyaura coupling as detailed in Protocol 2. The resulting advanced intermediate, now bearing the desired heterocyclic system at the 4-position, undergoes deprotection of the diethoxyethyl group (Protocol 5) to yield the corresponding aldehyde. This aldehyde is then subjected to reductive amination with a suitable amine to install the final side chain, completing the synthesis of the core scaffold of the JAK inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex bioactive molecules. Its pre-installed functionalities—a reactive bromine atom for cross-coupling and a protected aldehyde for subsequent elaboration—allow for efficient and convergent synthetic strategies. The protocols and case study presented in this application note highlight its utility in accessing important therapeutic scaffolds, such as those of JAK inhibitors. By leveraging the predictable reactivity of this intermediate, researchers can expedite the synthesis of novel drug candidates and accelerate the drug discovery process.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1006682-90-1|this compound|BLD Pharm [bldpharm.com]
- 8. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in Agrochemical Synthesis: A Detailed Technical Guide
Introduction: The Strategic Importance of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole in Modern Agrochemicals
In the landscape of modern crop protection, pyrazole-based fungicides represent a cornerstone of disease management strategies. Their broad-spectrum activity and novel modes of action have made them indispensable tools for farmers worldwide. Within this chemical class, this compound has emerged as a pivotal building block, particularly in the synthesis of pyrazole carboxamide fungicides. These active ingredients are highly effective succinate dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the fungal respiratory chain, leading to potent and specific antifungal effects.
The unique structural features of this compound make it an exceptionally versatile intermediate. The bromine atom at the 4-position of the pyrazole ring provides a handle for further chemical modifications, while the 1-(2,2-diethoxyethyl) group serves as a masked aldehyde functionality. This latent aldehyde is the key to constructing the carboxylic acid moiety required for the formation of the crucial amide bond in pyrazole carboxamide fungicides.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathways, detailed experimental protocols, and the underlying chemical principles that govern the transformation of this key intermediate into potent fungicidal agents.
Core Synthetic Strategy: From Intermediate to Active Ingredient
The primary application of this compound in agrochemical synthesis revolves around its conversion to a 4-bromo-1H-pyrazole-1-acetic acid derivative. This carboxylic acid is then coupled with a variety of substituted anilines to generate a library of pyrazole carboxamide fungicides. The overall synthetic workflow can be logically divided into three key stages:
-
Deprotection (Hydrolysis): The initial step involves the acid-catalyzed hydrolysis of the diethyl acetal protecting group to unmask the aldehyde functionality, yielding 4-bromo-1H-pyrazole-1-acetaldehyde.
-
Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 4-bromo-1H-pyrazole-1-acetic acid.
-
Amide Coupling: Finally, the carboxylic acid is coupled with a selected aniline derivative to form the target pyrazole carboxamide fungicide.
This modular approach allows for the systematic variation of the aniline component, enabling the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies and the optimization of fungicidal potency and spectrum.
Figure 1: General synthetic workflow for the conversion of this compound to pyrazole carboxamide fungicides.
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the key transformations in the synthesis of pyrazole carboxamide fungicides from this compound. The causality behind experimental choices and self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Protocol 1: Deprotection of this compound to 4-bromo-1H-pyrazole-1-acetaldehyde
Principle: The diethyl acetal is a stable protecting group for aldehydes under neutral and basic conditions. Its removal is efficiently achieved through acid-catalyzed hydrolysis. The equilibrium of this reaction is driven towards the aldehyde product by the removal of ethanol or the use of a large excess of water.
Materials:
-
This compound
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetone and deionized water (3:1 v/v).
-
To the stirring solution, add 1 M hydrochloric acid (0.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-bromo-1H-pyrazole-1-acetaldehyde.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often used directly in the next step.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the characteristic signals for the ethoxy groups and the appearance of a singlet corresponding to the aldehydic proton are indicative of a successful reaction.
Protocol 2: Oxidation of 4-bromo-1H-pyrazole-1-acetaldehyde to 4-bromo-1H-pyrazole-1-acetic acid
Two common and effective methods for the oxidation of aldehydes to carboxylic acids are presented below: oxidation with potassium permanganate and the Pinnick oxidation. The choice of method may depend on the scale of the reaction and the presence of other sensitive functional groups.
Principle: Potassium permanganate is a strong oxidizing agent that can efficiently convert aldehydes to carboxylic acids in aqueous solutions. The reaction is typically carried out under neutral or slightly alkaline conditions.
Materials:
-
4-bromo-1H-pyrazole-1-acetaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 4-bromo-1H-pyrazole-1-acetaldehyde (1.0 eq) in a mixture of acetone and deionized water (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in deionized water.
-
Add the potassium permanganate solution dropwise to the cooled aldehyde solution, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves and the solution becomes colorless.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole-1-acetic acid.
Principle: The Pinnick oxidation is a mild and highly selective method for the oxidation of aldehydes to carboxylic acids using sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene.[1][2] This method is particularly useful for substrates with sensitive functional groups.
Materials:
-
4-bromo-1H-pyrazole-1-acetaldehyde
-
tert-Butanol
-
Deionized water
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1H-pyrazole-1-acetaldehyde (1.0 eq) in a mixture of tert-butanol and deionized water (3:1 v/v).
-
Add 2-methyl-2-butene (2.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in deionized water.
-
Add the sodium chlorite/sodium dihydrogen phosphate solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-1H-pyrazole-1-acetic acid.
Self-Validation: The successful conversion to the carboxylic acid can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum. The purity can be assessed by HPLC analysis.
Protocol 3: Amide Coupling of 4-bromo-1H-pyrazole-1-acetic acid with a Substituted Aniline
Principle: The formation of the amide bond is a critical step and is typically achieved using a coupling agent to activate the carboxylic acid. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).[3] HOBt acts as a catalyst and suppresses side reactions, leading to higher yields and purities of the final amide product.
Materials:
-
4-bromo-1H-pyrazole-1-acetic acid
-
Substituted aniline (e.g., 2-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-pyrazole-1-acetic acid (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure pyrazole carboxamide fungicide.
Self-Validation: The formation of the amide bond can be confirmed by the appearance of a characteristic amide N-H signal in the ¹H NMR spectrum and the corresponding amide carbonyl signal in the ¹³C NMR spectrum. The final product's identity and purity should be confirmed by LC-MS and elemental analysis.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a hypothetical pyrazole carboxamide fungicide from this compound.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Deprotection | 1 M HCl | Acetone/H₂O | RT | 2-4 | >90 |
| 2a | Oxidation (KMnO₄) | KMnO₄ | Acetone/H₂O | 0 to RT | 3-5 | 70-85 |
| 2b | Oxidation (Pinnick) | NaClO₂, 2-methyl-2-butene | t-BuOH/H₂O | RT | 4-6 | 85-95 |
| 3 | Amide Coupling | EDC·HCl, HOBt, DIPEA | DCM or DMF | RT | 12-24 | 75-90 |
Visualization of Key Transformations
Figure 2: Stepwise conversion of the starting material to the final agrochemical product.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its role as a versatile and reliable intermediate enables the efficient and modular synthesis of a wide array of potent pyrazole carboxamide fungicides. The protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this important scaffold, paving the way for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. As the challenges in global agriculture continue to evolve, the innovative application of such key building blocks will remain critical to ensuring a sustainable and secure food supply.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Abstract: This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are looking to synthesize substituted pyrazole derivatives. This guide delves into the mechanistic underpinnings of the reaction, offers detailed step-by-step protocols, and provides troubleshooting advice to ensure successful and reproducible outcomes. The pyrazole scaffold is a crucial component in many biologically active molecules, and the Suzuki coupling offers a versatile method for its functionalization.[1][2]
Introduction: The Significance of Pyrazole Scaffolds and the Suzuki-Miyaura Coupling
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[3][4][5][6][7] This reaction is particularly well-suited for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in drug candidates.[8]
The substrate of focus, this compound, serves as a versatile building block. The bromo-substituent at the 4-position is primed for palladium-catalyzed cross-coupling, while the diethoxyethyl group at the N1-position can act as a stable protecting group or a precursor for further synthetic transformations.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][9][10][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromopyrazole, forming a Pd(II) intermediate.[5][9][10] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center.[5][9][10] This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[3][4][12][13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Experimental Protocols
General Considerations and Reagent Quality
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[15] Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).[16] This involves using oven-dried glassware and employing Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions like the homocoupling of boronic acids.[15][17] Common degassing methods include sparging with an inert gas for 15-30 minutes or several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of the starting materials, particularly the boronic acid, is crucial. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) upon storage, especially in the presence of moisture.[16] It is advisable to use freshly purchased or properly stored boronic acids.
Recommended Reaction Conditions
The following protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaromatic systems.[2][18] Pd(PPh₃)₄ is a classic, reliable choice.[19] |
| Ligand | (If using Pd(OAc)₂) SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination, especially with challenging substrates.[20][21][22] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Inorganic bases are generally effective.[12] K₃PO₄ is a stronger base that can be beneficial for less reactive substrates.[1][16] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or DME/H₂O | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base and facilitate transmetalation.[3][17][23] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to drive the reaction to completion.[9] |
| Reactant Stoichiometry | 4-bromopyrazole (1.0 eq.), Boronic Acid (1.1-1.5 eq.) | A slight excess of the boronic acid is used to ensure complete consumption of the limiting halide. |
Step-by-Step Protocol
Figure 2: General experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[16]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[24] The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[24] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[20]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.[9] Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9] The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-substituted pyrazole.[9]
Key Parameter Optimization: A Deeper Dive
The success of a Suzuki coupling, especially with heteroaromatic substrates, can be highly dependent on the specific combination of catalyst, ligand, base, and solvent.
Catalyst and Ligand Selection
While standard catalysts like Pd(PPh₃)₄ can be effective, more challenging couplings often benefit from the use of bulky and electron-rich phosphine ligands.[20][21] These ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), promote the oxidative addition and reductive elimination steps of the catalytic cycle.[20][22] For pyrazole-containing substrates, which can sometimes inhibit palladium catalysts, more active catalyst systems may be required.[1] Using pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can also improve reaction efficiency and reproducibility.[1][25]
The Role of the Base
The base is not merely a spectator; it plays a crucial role in the transmetalation step.[3][12] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[12][13][14]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Cesium carbonate is more soluble and basic, often providing better results in difficult couplings, albeit at a higher cost.[16]
-
Phosphates (K₃PO₄): A stronger base that is particularly effective for coupling with less reactive aryl chlorides or hindered substrates.[12][16]
-
Hydroxides (NaOH, KOH): Can be effective but may promote side reactions like protodeboronation, especially at higher temperatures.[16]
Solvent Systems
The solvent system must be capable of solubilizing both the organic substrates and the inorganic base to some extent.[17]
-
Ethereal Solvents (Dioxane, THF, DME): These are excellent choices and are often used in combination with water.[17]
-
Aromatic Solvents (Toluene): Can also be effective, particularly for reactions run at higher temperatures.[3]
-
Polar Aprotic Solvents (DMF, DMSO): While effective, these can sometimes lead to side reactions and can be difficult to remove during work-up.[17]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxygen exposure)- Insufficiently active catalyst system- Low reaction temperature | - Ensure proper degassing of solvents and use of inert atmosphere.[16]- Switch to a more active ligand (e.g., SPhos, XPhos) or a pre-catalyst.[1][16]- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Base is too strong (e.g., hydroxides)- Prolonged reaction time at high temperature | - Use anhydrous solvents or switch to a boronate ester (e.g., pinacol ester), which is more stable.[16]- Use a weaker base like K₂CO₃ or CsF.[16]- Employ a more active catalyst to shorten the reaction time.[16] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without a reducing agent | - Rigorously degas all solvents and maintain a strict inert atmosphere.[15][17]- Ensure the Pd(II) is efficiently reduced to Pd(0) in the catalytic cycle. |
| Dehalogenation of Starting Material | - Side reaction promoted by certain catalyst/ligand combinations or impurities | - Screen different ligands.- Ensure high purity of all reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of 4-substituted pyrazoles from this compound. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental techniques to exclude oxygen, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this powerful transformation in the synthesis of novel compounds for drug discovery and development.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic N-Protection of 4-Bromo-1H-pyrazole for Advanced Synthesis
Introduction
4-Bromopyrazole is a highly versatile heterocyclic building block, pivotal in the synthesis of a wide array of functionalized molecules for the pharmaceutical and agrochemical industries. Its structure features a nucleophilic N-H group and a C4-bromine atom, which serves as a valuable handle for transition metal-catalyzed cross-coupling reactions.[1] However, the acidic proton on the pyrazole nitrogen can interfere with many synthetic transformations, such as organometallic reactions, or lead to undesired side products. Therefore, the strategic protection of this nitrogen is a critical first step in many synthetic sequences.
This guide provides a comprehensive overview of protecting group strategies for the nitrogen of 4-bromo-1H-pyrazole. We will analyze the causality behind selecting a specific protecting group, focusing on its compatibility with downstream reaction conditions and the stability of other functional groups. The molecule mentioned in the topic, 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, contains an acid-labile acetal group. This structural feature serves as an excellent case study for understanding the concept of orthogonality in protecting group chemistry, where one group can be removed without affecting the other. The protocols detailed herein are designed to be self-validating, providing researchers with reliable methods for implementation.
Section 1: Critical Evaluation of Pyrazole N-Protecting Groups
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. Key factors include the conditions required for its introduction, its stability towards various reagents, and the conditions for its selective removal.[2] For the 4-bromopyrazole scaffold, particular attention must be paid to the stability of the C-Br bond and any other sensitive functional groups, such as acetals.
Below is a comparative analysis of common N-protecting groups suitable for 4-bromopyrazole.
| Protecting Group | Introduction Reagent | Stability Profile | Deprotection Conditions | Orthogonality with Acetal | Key Strategic Use |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP, NaH) | Stable to nucleophiles and catalytic hydrogenation. Labile to strong acid and some bases.[3][4] | Strong Acid (TFA, HCl) OR Mild Base/Reductant (NaBH₄ in EtOH) .[3] | Excellent (with NaBH₄) | General purpose, mild deprotection option available. |
| Bn (Benzyl) | Benzyl bromide (BnBr), base (e.g., NaH, K₂CO₃) | Very robust. Stable to acids, bases, and many organometallics. | Hydrogenolysis (H₂, Pd/C).[5] | Excellent | When high stability is needed during multi-step synthesis. |
| THP (Tetrahydropyranyl) | 3,4-Dihydropyran (DHP), acid catalyst | Stable to bases, nucleophiles, organometallics. Labile to acid.[6][7] | Mild aqueous acid (e.g., PPTS, AcOH).[6] | Poor | Directing group for lithiation, but incompatible with other acid-sensitive groups. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) | Very robust. Stable to a wide range of conditions. | Fluoride source (TBAF) or strong acid.[8] | Good (with TBAF) | C-H activation and functionalization at the C5 position.[8] |
Expert Analysis & Rationale
-
The Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its general stability and straightforward introduction.[9] While it is classically removed under acidic conditions, which would be detrimental to an acetal, a highly valuable and mild deprotection method using sodium borohydride in ethanol has been developed for N-Boc protected pyrazoles and imidazoles.[3][4] This method offers excellent orthogonality, making the Boc group a prime candidate for syntheses involving acid-sensitive functionalities.
-
The Benzyl Group: For syntheses requiring high robustness, the benzyl (Bn) group is an outstanding choice. It is stable across a broad pH range and is unreactive towards most common nucleophiles and organometallic reagents. Its removal by catalytic hydrogenolysis is a very mild process that leaves most other functional groups, including acetals and aryl bromides, intact.[5] This makes it a highly reliable and orthogonal protecting group.
-
The THP Group: The tetrahydropyranyl (THP) group is often employed to facilitate the deprotonation (lithiation) of the pyrazole ring at the C5 position.[6] However, its lability under acidic conditions makes it incompatible with the preservation of an acetal group, as both would be cleaved during deprotection.[10] This lack of orthogonality limits its use in molecules like this compound.
Section 2: Strategic Workflow for Protecting Group Selection
The following diagram illustrates a logical workflow for selecting an appropriate N-protecting group for 4-bromo-1H-pyrazole based on the planned synthetic route.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetals as protecting groups [quimicaorganica.org]
Application Notes and Protocols for the Strategic Functionalization of the C4-Position of 1-(2,2-diethoxyethyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib and the phosphodiesterase inhibitor sildenafil. The strategic functionalization of the pyrazole ring is a critical endeavor in the discovery of novel therapeutic agents, as it allows for the meticulous modulation of their pharmacokinetic and pharmacodynamic profiles. The C4-position of the pyrazole ring, in particular, presents a prime target for synthetic modification. Its inherent electron-rich character renders it susceptible to a variety of electrophilic substitution and metal-catalyzed cross-coupling reactions, providing a gateway to a diverse chemical space.[1]
This technical guide provides a comprehensive overview of established and emergent methodologies for the selective functionalization of the C4-position of 1-(2,2-diethoxyethyl)-1H-pyrazole. The 1-(2,2-diethoxyethyl) substituent, an acetal protecting group for an aldehyde, may influence the reactivity of the pyrazole core through both steric and electronic effects. Furthermore, its potential for deprotection to unveil a reactive aldehyde functionality offers a versatile handle for subsequent synthetic transformations. The protocols detailed herein are designed to be robust and reproducible, empowering researchers in their quest to synthesize novel pyrazole-based compounds with therapeutic potential.
Strategic Approaches to C4-Functionalization
The synthetic strategies for modifying the C4-position of 1-(2,2-diethoxyethyl)-1H-pyrazole can be broadly categorized into three main pillars: electrophilic substitution, metal-catalyzed cross-coupling, and formylation followed by further derivatization. The choice of methodology will be dictated by the desired functionality to be installed.
I. Electrophilic Halogenation at the C4-Position
Direct halogenation of the pyrazole ring at the C4-position is a fundamental transformation that provides a versatile entry point for further functionalization, such as cross-coupling reactions. The high electron density at C4 makes this position highly susceptible to electrophilic attack by halogenating agents.
Causality Behind Experimental Choices
The use of N-halosuccinimides (NXS) is a preferred method for the halogenation of pyrazoles due to their mild reaction conditions and operational simplicity compared to using elemental halogens.[2][3] The choice of solvent can influence the reaction rate and selectivity. While non-polar solvents like carbon tetrachloride have been traditionally used, greener and safer alternatives like water can also be employed effectively.[2][3] For the substrate 1-(2,2-diethoxyethyl)-1H-pyrazole, the acetal group is generally stable under neutral or slightly basic conditions but can be sensitive to strong acids. Therefore, methods that do not require strongly acidic catalysts are favored.
Experimental Protocol: C4-Bromination using N-Bromosuccinimide (NBS)
Objective: To synthesize 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole.
Materials:
-
1-(2,2-diethoxyethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 equiv.) in acetonitrile, add N-bromosuccinimide (1.05 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
| Reagent | Molar Equiv. | Purpose |
| 1-(2,2-diethoxyethyl)-1H-pyrazole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |
| Acetonitrile | - | Solvent |
| Sodium thiosulfate | - | Quenching agent |
II. Palladium-Catalyzed C4-Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, circumventing the need for pre-functionalization of the pyrazole ring.[1] Palladium-catalyzed reactions have been successfully employed for the C4-arylation of pyrazoles.
Causality Behind Experimental Choices
The choice of the palladium catalyst, ligand, base, and solvent is critical for achieving high regioselectivity and yield. For the C4-arylation of N-substituted pyrazoles, a ligand-free palladium catalyst system in a protic solvent has been shown to favor β-C-H bond functionalization (C4-position).[1] The protic solvent is believed to enhance the acidity of the C4-proton, facilitating its abstraction. Potassium acetate is a commonly used base in these reactions.
Experimental Protocol: Palladium-Catalyzed C4-Arylation with Aryl Bromides
Objective: To synthesize 4-aryl-1-(2,2-diethoxyethyl)-1H-pyrazole.
Materials:
-
This compound (if starting from the halogenated pyrazole) or 1-(2,2-diethoxyethyl)-1H-pyrazole (for direct C-H activation)
-
Arylboronic acid (for Suzuki coupling) or Aryl bromide (for direct C-H arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
-
Standard glassware for workup and purification
Procedure (Direct C-H Arylation):
-
In a sealed tube, combine 1-(2,2-diethoxyethyl)-1H-pyrazole (1.0 equiv.), aryl bromide (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and potassium acetate (2.0 equiv.).
-
Add dimethylacetamide as the solvent.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| 1-(2,2-diethoxyethyl)-1H-pyrazole | 1.0 | Substrate |
| Aryl bromide | 1.2 | Arylating agent |
| Palladium(II) acetate | 0.02 | Catalyst |
| Potassium acetate | 2.0 | Base |
| Dimethylacetamide | - | Solvent |
III. Vilsmeier-Haack Formylation at the C4-Position
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] For pyrazoles, this reaction typically occurs at the C4-position, especially in N-substituted derivatives.[6] The resulting 4-formylpyrazole is a valuable intermediate for the synthesis of a wide range of derivatives.
Causality Behind Experimental Choices
The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is the active electrophile. The reactivity of the pyrazole in the Vilsmeier-Haack reaction is influenced by the nature of the N1-substituent. Electron-donating groups on the nitrogen atom enhance the nucleophilicity of the pyrazole ring and facilitate the reaction. The 1-(2,2-diethoxyethyl) group is expected to be compatible with the reaction conditions, although the reaction may require heating to proceed at a reasonable rate.
Experimental Protocol: C4-Formylation via Vilsmeier-Haack Reaction
Objective: To synthesize 4-formyl-1-(2,2-diethoxyethyl)-1H-pyrazole.
Materials:
-
1-(2,2-diethoxyethyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water bath
-
Sodium acetate solution
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide in an ice-water bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Add 1-(2,2-diethoxyethyl)-1H-pyrazole to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Ratio | Purpose |
| 1-(2,2-diethoxyethyl)-1H-pyrazole | 1 | Substrate |
| Phosphorus oxychloride | 1.5 - 3 | Reagent for Vilsmeier reagent formation |
| N,N-Dimethylformamide | Excess | Reagent and Solvent |
Visualization of Synthetic Pathways
The following diagrams illustrate the key functionalization strategies described in this guide.
Caption: Key pathways for C4-functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction
This compound is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its pyrazole core is a common scaffold in many biologically active molecules, and the bromo- and diethoxyethyl- functionalities offer versatile handles for further synthetic transformations.[1] However, the N-alkylation of 4-bromopyrazole to introduce the 2,2-diethoxyethyl group can be challenging, often resulting in low yields, side product formation, and purification difficulties. This guide provides a structured approach to troubleshoot and optimize this critical synthetic step.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
You've followed a standard protocol, but the yield of this compound is disappointingly low or non-existent.
Potential Causes & Solutions
-
Inefficient Deprotonation of 4-Bromopyrazole: The acidity of the N-H proton in 4-bromopyrazole is crucial for successful alkylation.
-
Weak Base: The base you are using may not be strong enough to fully deprotonate the pyrazole.
-
Solution: Consider using a stronger base. While sodium hydroxide is common, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO can be more effective.[2][3] For particularly stubborn reactions, sodium hydride (NaH) is a powerful, non-nucleophilic base, but requires anhydrous conditions.
-
-
Insufficient Base: An inadequate stoichiometric amount of base will result in incomplete deprotonation.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of the base relative to the 4-bromopyrazole.
-
-
-
Poor Reactivity of the Alkylating Agent: The alkylating agent, 2-bromo-1,1-diethoxyethane, may be degraded or of low quality.
-
Solution: Verify the purity of your 2-bromo-1,1-diethoxyethane. If it has been stored for a long time, consider purifying it by distillation or using a fresh bottle.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture to 40-60 °C can often increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can effectively solvate the pyrazole anion.[2]
-
Problem 2: Formation of Multiple Products (Isomers and Side Products)
Your reaction mixture shows multiple spots on the TLC plate, indicating the formation of undesired products.
Potential Causes & Solutions
-
N1 vs. N2 Alkylation: While 4-bromopyrazole is symmetrical, substituted pyrazoles can lead to a mixture of N1 and N2 alkylated regioisomers. The formation of isomers is often influenced by steric hindrance and the reaction conditions.[4][5]
-
Side Reactions: The alkylating agent can undergo elimination or other side reactions, especially at elevated temperatures or in the presence of a strong, sterically hindered base.
-
Solution: Maintain a moderate reaction temperature and use a non-nucleophilic base like NaH or K₂CO₃.
-
Problem 3: Difficult Purification
You've obtained a crude product, but separating the desired compound from starting materials and byproducts is challenging.
Potential Causes & Solutions
-
Similar Polarity of Products and Starting Materials: The desired product and unreacted 4-bromopyrazole may have similar polarities, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography conditions. A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate) can improve separation. If co-elution is a persistent issue, consider derivatizing the unreacted 4-bromopyrazole by reacting it with an acid chloride to form a more polar amide, which can then be easily separated.
-
-
Oily Product: The final product is often an oil, which can make handling and purification more complex.
-
Solution: Ensure all solvent is removed under high vacuum. If the product is still an oil, purification by column chromatography is the standard method.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 4-bromopyrazole?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. First, a base abstracts the acidic proton from the nitrogen atom of the 4-bromopyrazole ring to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the 2-bromo-1,1-diethoxyethane, displacing the bromide ion to form the N-alkylated product.
Caption: General mechanism of N-alkylation of 4-bromopyrazole.
Q2: How does the choice of base affect the reaction yield?
A2: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the pyrazole, leading to low conversion. A base that is too strong or sterically hindered can promote side reactions of the alkylating agent. The optimal base will efficiently deprotonate the pyrazole without causing significant side reactions. For this synthesis, NaH in an anhydrous solvent like THF or DMF is often a reliable choice.
Q3: Can I use other alkylating agents besides 2-bromo-1,1-diethoxyethane?
A3: Yes, but the reactivity will vary. 2-Chloro-1,1-diethoxyethane can be used, but the reaction will likely be slower due to the lower leaving group ability of chloride compared to bromide. Iodo-derivatives would be more reactive but are often more expensive and less stable.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction. Use a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to track the disappearance of the starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for maximizing yield and purity.
Materials
-
4-Bromopyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromo-1,1-diethoxyethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-bromopyrazole (concentration of ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the evolution of hydrogen gas.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless to pale yellow oil.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent effectively solvates the pyrazolate anion. |
| Temperature | 0 °C to Room Temperature | Controlled temperature minimizes side reactions. |
| Stoichiometry | 1.2 eq. Base, 1.1 eq. Alkylating Agent | Slight excess of reagents drives the reaction to completion. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the purification of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears as a dark oil. What are the likely colored impurities and how can I remove them?
A1: Dark coloration in the crude product typically arises from polymeric or highly conjugated byproducts formed during the synthesis, especially if elevated temperatures were used. These impurities are often challenging to remove by crystallization alone.
-
Recommended Action: A preliminary purification step using a short plug of silica gel can be effective. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will retain the polar, colored impurities on the silica, while allowing your less polar product to pass through. For stubborn coloration, treatment of a solution of the crude product with activated charcoal followed by filtration can also be beneficial, though this may lead to some product loss.[1]
Q2: I am concerned about the stability of the diethoxyethyl (acetal) group during purification. What precautions should I take?
A2: The diethoxyethyl group is an acetal, which is susceptible to hydrolysis under acidic conditions to form the corresponding aldehyde. Silica gel is inherently acidic and can catalyze this degradation.[2]
-
Recommended Action:
-
Flash Chromatography: It is crucial to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent containing 1-3% triethylamine, packing the column, and then flushing with the eluent without triethylamine before loading the sample.[3] Alternatively, using a less acidic stationary phase like neutral alumina can be considered.[2]
-
Work-up: Before purification, ensure that any acidic byproducts from the synthesis (e.g., HBr) are neutralized. A wash with a mild aqueous base like sodium bicarbonate solution during the work-up is recommended.
-
Q3: What are the most common impurities I should expect from the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane?
A3: The impurity profile can vary depending on the reaction conditions, but common impurities include:
-
Unreacted Starting Materials: 4-bromopyrazole and 2-bromo-1,1-diethoxyethane.
-
Bis-alkylation Product: Although sterically hindered, trace amounts of a quaternary pyrazolium salt may form.
-
Hydrolysis Product: 4-bromo-1-(2-oxoethyl)-1H-pyrazole, if the acetal is cleaved during work-up or purification.
-
Regioisomers: While N-alkylation of 4-bromopyrazole is generally regioselective for the desired N1-isomer, trace amounts of the N2-isomer are possible, though less common.
Q4: Should I choose flash chromatography or recrystallization for the final purification?
A4: The choice depends on the impurity profile and the desired final purity.
-
Flash Chromatography: This is the most versatile method for removing a wide range of impurities with different polarities, including unreacted starting materials and most byproducts.[4]
-
Recrystallization: This technique is excellent for achieving high purity if the main impurities have significantly different solubilities than the product in a given solvent system. It is particularly effective at removing small amounts of closely related impurities.[1][5] Often, a combination of both methods is employed: an initial flash chromatography to remove the bulk of impurities, followed by recrystallization of the partially purified product to obtain highly pure material.
Troubleshooting Guides
Problem 1: Product Decomposition during Flash Chromatography
Symptoms:
-
Streaking on the TLC plate.
-
Multiple spots observed in fractions that should contain the pure product.
-
Low overall yield after chromatography.
-
Appearance of a new, more polar spot on TLC corresponding to the aldehyde from acetal hydrolysis.
dot graphviz G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision workflow for troubleshooting product decomposition during flash chromatography.
Problem 2: "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming crystals upon cooling, the product separates as an insoluble oil.
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is too high for ordered crystal lattice formation.
Solutions:
-
Add more solvent: Add a small amount of the hot solvent to the mixture to ensure the oil redissolves, then allow it to cool more slowly.
-
Slow down the cooling process: Insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Add a seed crystal: If a small amount of pure, solid product is available, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair. A common technique is to dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[1]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (with Deactivated Silica Gel)
This protocol is designed for the purification of this compound on a 1-gram scale, assuming the presence of both more and less polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Standard flash chromatography setup
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should provide a retention factor (Rf) of ~0.3 for the product.
-
Silica Gel Deactivation:
-
Prepare the eluent determined in the previous step.
-
In a separate flask, create a new solution of the eluent containing 1-3% triethylamine.
-
Prepare a slurry of silica gel (approximately 50 g for a 1 g crude sample) in this triethylamine-containing eluent.
-
Pack the chromatography column with the slurry.
-
Flush the packed column with 1-2 column volumes of the triethylamine-containing eluent.
-
Finally, flush the column with 2-3 column volumes of the eluent without triethylamine to remove most of the amine before loading the sample.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Adsorb the dissolved product onto a small amount of silica gel (~2-3 g) by concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated) | Standard for most organic compounds, deactivated to prevent acetal hydrolysis.[2] |
| Eluent | Hexanes/Ethyl Acetate | Good balance of polarity for eluting the product while separating impurities. |
| Deactivating Agent | 1-3% Triethylamine | Neutralizes acidic sites on the silica gel.[3] |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading. |
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying material that is already of moderate purity (>85-90%).
Materials:
-
Partially purified this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethanol/water, hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test small samples with various solvents to find a suitable one. Common choices for pyrazoles include alcohols and mixtures of a soluble solvent with an anti-solvent.[5][6]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
-
dot graphviz G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: A general workflow for the purification of this compound.
References
- 1. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-(2,2-Diethoxyethyl)-1H-pyrazole | 98881-10-8 | FD123965 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Parameters for 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis and optimization of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. As a key intermediate, the efficient and selective synthesis of this compound is paramount. This document provides in-depth, field-proven insights into optimizing the N-alkylation of 4-bromopyrazole, structured in a practical question-and-answer format to address common challenges encountered during experimentation.
Introduction: The Synthetic Challenge
The target molecule, this compound, is synthesized via the N-alkylation of 4-bromopyrazole. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. Pyrazole has two adjacent nitrogen atoms (N1 and N2) that can act as nucleophiles, leading to a mixture of two constitutional isomers.[1] For most applications, particularly in drug discovery where structure-activity relationships are precise, the selective synthesis of the N1-isomer is critical. This guide will walk you through the key parameters that govern this selectivity and overall reaction success.
Caption: General N-alkylation scheme for 4-bromopyrazole.
Troubleshooting Guide & FAQs
Q1: I'm observing very low conversion or yield. What are the primary factors to investigate?
Low yield is a common initial hurdle that can stem from several suboptimal parameters. Let's break down the likely causes and solutions.
Causality: The reaction is an SN2 type substitution. Its efficiency depends on generating a sufficiently nucleophilic pyrazolide anion and ensuring it can effectively react with the electrophilic alkylating agent, 2-bromo-1,1-diethoxyethane.
Troubleshooting Steps:
-
Base Selection & Deprotonation: Incomplete deprotonation of the 4-bromopyrazole (pKa ≈ 12.9) is the most frequent cause of low conversion. The base must be strong enough to generate the pyrazolide anion.
-
Weak Bases (e.g., K₂CO₃): May require higher temperatures (≥80 °C) and longer reaction times. They can be advantageous for regioselectivity.
-
Strong Bases (e.g., NaH): Highly effective for deprotonation, even at room temperature, leading to faster reactions. However, its high reactivity can sometimes negatively impact selectivity. Ensure you are using fresh, high-quality NaH (e.g., 60% dispersion in mineral oil) and that the pyrazole is dry.
-
-
Solvent Choice: The solvent must fully dissolve the pyrazole and its corresponding salt after deprotonation.
-
Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are standard choices.[2] DMF is often an excellent starting point due to its high polarity and boiling point.
-
Avoid: Non-polar solvents (e.g., Toluene, Hexane) will not work. Protic solvents (e.g., Ethanol) will interfere with the deprotonation step.
-
-
Temperature and Reaction Time: Some base/solvent combinations require thermal energy to proceed at a reasonable rate.
-
If using a weaker base like K₂CO₃ or Cs₂CO₃ in MeCN, heating to reflux may be necessary.
-
With NaH in DMF, the reaction often proceeds smoothly at room temperature to 50 °C within a few hours. Monitor the reaction by TLC or LC-MS to determine the optimal time and avoid potential degradation at prolonged high temperatures.
-
Table 1: Recommended Starting Conditions for N-Alkylation
| Base (1.1 eq.) | Solvent | Temperature | Key Considerations |
| NaH | DMF | 25 - 50 °C | High reactivity, fast reaction times. Ensure anhydrous conditions. |
| K₂CO₃ | DMF or MeCN | 80 °C - Reflux | Milder conditions, may improve N1 selectivity. Slower reaction. |
| Cs₂CO₃ | MeCN or DMF | 60 - 80 °C | Often provides excellent N1 selectivity due to the large cation effect.[2] |
Q2: My primary problem is poor regioselectivity, with significant formation of the N2-isomer. How can I favor the N1-product?
Regioselectivity is the most nuanced challenge in pyrazole alkylation and is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[3][4]
Causality: While the 4-bromo substituent has a minor electronic influence, the regioselectivity is primarily dictated by steric hindrance and the nature of the pyrazolide counter-ion in solution. Alkylation generally favors the less sterically hindered nitrogen atom.[5]
Caption: Key factors influencing N-alkylation regioselectivity.
Optimization Strategies for N1-Selectivity:
-
Leverage the Cesium Effect: Using Cesium Carbonate (Cs₂CO₃) as the base is a highly effective strategy.[2] The large, soft Cs⁺ cation coordinates less tightly with the pyrazolide anion, creating a "freer" nucleophile. This amplifies the inherent steric preference for attack at the less hindered N1 position.
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically less-favored N2-isomer.
-
Solvent Choice: While less impactful than the base, the solvent can play a role. In some systems, less polar solvents can favor the N1 isomer. If using a strong base like NaH, consider switching from DMF to a solvent like THF, though this may require longer reaction times.
Q3: I need to deprotect the acetal to reveal the aldehyde functionality. My attempts have failed or resulted in decomposition. What are the best practices?
The diethyl acetal is a robust protecting group, but its removal can sometimes be challenging, especially in complex heterocyclic systems.[6]
Causality: Acetal cleavage is an acid-catalyzed hydrolysis.[7][8] The reaction is an equilibrium, so the presence of water is essential to drive it towards the deprotected aldehyde. The stability of the pyrazole ring to the acidic conditions is the primary concern.
Troubleshooting Deprotection:
-
Standard Conditions: The most common method is using an aqueous acid solution.
-
Reagents: 2M HCl, Trifluoroacetic acid (TFA), or Formic Acid.
-
Solvents: A co-solvent system like THF/water or Acetone/water is typically used to ensure solubility of the starting material.
-
Procedure: Dissolve the acetal in the organic solvent, add the aqueous acid, and stir at room temperature. Monitor closely by TLC/LC-MS. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
-
Lewis Acids: If Brønsted acids fail or cause degradation, Lewis acids can be an alternative. Catalytic amounts of Lewis acids like Er(OTf)₃ or In(OTf)₃ in the presence of water can be effective under milder conditions.[8]
-
Intramolecular Interactions: In some nitrogen-containing heterocycles, intramolecular hydrogen bonding can hinder the deprotection mechanism.[6] If standard methods fail, a screen of different acids (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) and conditions is warranted.
Protocol: Standard Acetal Deprotection
-
Dissolve 1.0 equivalent of this compound in a 1:1 mixture of Tetrahydrofuran (THF) and water (to make a ~0.1 M solution).
-
Add 2.0 equivalents of concentrated HCl (or 10 mol% of a stronger acid like TFA).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄ can help visualize the aldehyde).
-
Upon completion, carefully neutralize the reaction with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Q4: How should I approach the purification of the final product?
Purification is generally straightforward but requires attention to the properties of the two isomers.
Methodology:
-
Flash Column Chromatography: This is the most effective method for separating the N1 and N2 isomers.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is typically very effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The two isomers are usually well-separated, with the less polar isomer often (but not always) eluting first. Check with a small-scale TLC to determine the optimal solvent system.
-
-
Stability on Silica: The diethyl acetal is generally stable to silica gel chromatography.[9] However, if using very acidic or "hot" silica, there is a small risk of partial hydrolysis. Using silica that has been neutralized with triethylamine (by adding ~1% Et₃N to the solvent slurry) can mitigate this if it becomes an issue.
Final Workflow Summary
Caption: A systematic workflow for troubleshooting the synthesis.
References
- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 9. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the functionalization of pyrazole scaffolds. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the cross-coupling of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, a versatile building block in medicinal chemistry. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Introduction: The Challenge and Opportunity of Pyrazole Functionalization
Substituted pyrazoles are privileged structures in modern drug discovery, exhibiting a wide range of biological activities.[1][2] The palladium-catalyzed cross-coupling reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[3][4] However, heteroaryl halides like 4-bromopyrazoles present unique challenges. The electron-rich nature of the pyrazole ring and the potential for the nitrogen lone pairs to coordinate with and deactivate the palladium catalyst can complicate these transformations.[5][6]
This guide is structured to address these specific challenges in a practical question-and-answer format, covering five major classes of cross-coupling reactions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is organized by reaction type to directly address the specific issues you may encounter during your experiments.
Section 1: Suzuki-Miyaura Coupling (Formation of C-C Bonds)
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the pyrazole core and various aryl, heteroaryl, or vinyl groups.
Question 1: I am observing low to no product yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue when working with heteroaryl bromides. The problem often lies in the catalyst system's inability to efficiently navigate the catalytic cycle. Here is a systematic approach to optimization:
-
Re-evaluate Your Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this substrate.[5] For electron-rich and potentially inhibitory substrates like N-substituted pyrazoles, more robust systems are required.
-
Expert Insight: Switch to a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed precatalyst in combination with a bulky, electron-rich biarylphosphine ligand. Ligands like XPhos, SPhos, or tBuXPhos are designed to promote the challenging oxidative addition and reductive elimination steps. PEPPSI-type precatalysts, which feature N-heterocyclic carbene (NHC) ligands, are also excellent choices for difficult couplings.[3][7]
-
-
Optimize the Base and Solvent System: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.
-
Base Selection: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is a good starting point.[8] For particularly stubborn couplings, a stronger, non-aqueous base like potassium phosphate (K₃PO₄) in a solvent like dioxane can be more effective.[9]
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, DMF/H₂O) is standard.[8][10] The water is crucial for dissolving the inorganic base.
-
-
Check the Integrity of Your Boronic Acid: Boronic acids, especially heteroaryl boronic acids, are susceptible to decomposition via protodeboronation.[7]
-
Troubleshooting: Use freshly purchased or recrystallized boronic acid. Consider using more stable boronate esters (e.g., neopentyl glycol or pinacol esters) which can resist premature decomposition.
-
Question 2: My main side products are homocoupled boronic acid and/or dehalogenated starting material. How can I minimize these?
Answer: These side reactions point to specific flaws in the catalytic cycle.
-
Homocoupling (Glaser-type reaction): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.[11]
-
Solution: Ensure your reaction is thoroughly degassed. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an adequate period before adding the catalyst.
-
-
Dehalogenation: This is the replacement of the bromine atom with hydrogen. It can occur if the palladium complex reacts with a hydride source (like an amine base or alcohol solvent) after oxidative addition.[7]
-
Solution: Avoid alcoholic solvents if dehalogenation is a persistent issue. Ensure your base is not a significant hydride source. Switching to a different class of base (e.g., from an amine base to an inorganic carbonate or phosphate) can be effective.
-
Section 2: Buchwald-Hartwig Amination (Formation of C-N Bonds)
This reaction is essential for synthesizing 4-aminopyrazole derivatives, which are prevalent in bioactive molecules.[1]
Question 1: My Buchwald-Hartwig amination works well for some amines but fails for others, particularly primary alkylamines. Why?
Answer: This is a classic substrate scope issue in C-N coupling, often related to β-hydride elimination.
-
The β-Hydride Problem: Amines that have a hydrogen atom on the carbon beta to the nitrogen can undergo β-hydride elimination from the palladium-amide intermediate. This is a decomposition pathway that competes with the desired reductive elimination, leading to low yields.[1]
-
Ligand-Based Solution: The key is to use a very bulky ligand that sterically favors the C-N bond-forming reductive elimination over β-hydride elimination.
-
For aryl- or alkylamines lacking a β-hydrogen, ligands like tBuDavePhos have proven effective with Pd(dba)₂ as the palladium source.[1][12]
-
For more challenging amines, including unprotected primary amines, highly hindered biarylphosphine ligands like tBuBrettPhos are often required to achieve good yields.[6][13]
-
Question 2: I suspect catalyst deactivation is limiting my yield. What is the likely mechanism and solution?
Answer: The pyrazole ring itself can be the culprit. The lone pair of electrons on the N2 nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. This is a common issue with nitrogen-rich heterocycles.[6]
-
Expert Insight: The solution, once again, lies in ligand design. The use of very bulky biarylphosphine ligands (e.g., BrettPhos, AdBrettPhos) creates a sterically crowded environment around the palladium center.[13] This crowding can disfavor the binding of the pyrazole's N2 nitrogen, keeping the catalyst active in the catalytic cycle.
Section 3: Sonogashira Coupling (Formation of C-C Alkynyl Bonds)
The Sonogashira coupling introduces an alkyne moiety, a versatile handle for further functionalization or for building rigid molecular scaffolds.
Question 1: My Sonogashira reaction is sluggish and requires high temperatures. How can I improve the reaction efficiency?
Answer: While the classic Sonogashira protocol is robust, its efficiency with heteroaryl bromides can be substrate-dependent.
-
Catalyst System: The standard catalyst is a combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[14]
-
Ligand Modernization: For challenging substrates, traditional PPh₃ may not be sufficient. The use of bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos in combination with Pd(OAc)₂ can significantly accelerate the reaction, often allowing for copper-free conditions.[15]
-
Base and Solvent: The reaction is typically run with an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent or co-solvent with THF or DMF.[15]
-
Copper-Free Conditions: If side reactions are an issue, consider a copper-free protocol. Air-stable, monoligated precatalysts have been developed that facilitate room-temperature Sonogashira couplings without the need for a copper co-catalyst.[16]
Question 2: I am observing significant formation of a diyne byproduct from the homocoupling of my terminal alkyne. What causes this?
Answer: This side reaction, known as Glaser coupling, is promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Solution:
-
Rigorous Degassing: As with Suzuki coupling, ensure the reaction is meticulously deoxygenated before and during the reaction.
-
Switch to Copper-Free: If the problem persists, employing a copper-free Sonogashira protocol is the most effective solution. This completely eliminates the pathway for Glaser coupling.[16]
-
Section 4: Heck Coupling (Formation of C-C Vinyl Bonds)
The Heck reaction allows for the vinylation of the pyrazole ring, producing substituted alkenes.[17]
Question: What are the best starting conditions for a Heck coupling with this compound?
Answer: The Heck reaction conditions are well-established, but optimization for this specific substrate may be necessary.[18]
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[10][17]
-
Ligand: While some Heck reactions can be run "ligand-free" (where the alkene or solvent may act as a ligand), the addition of a phosphine ligand is generally beneficial. Triphenylphosphine (PPh₃) is a standard choice. For more challenging reactions, N-heterocyclic carbene (NHC) ligands can offer higher stability and activity at lower catalyst loadings.[10]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over amine bases to avoid potential side reactions.[10][19]
-
Solvent: A polar, aprotic solvent such as DMF or a DMF/water mixture is typically used to facilitate the reaction.[10]
-
Stereoselectivity: A key advantage of the Heck reaction is its high stereoselectivity, almost always yielding the trans-substituted alkene.[18]
Section 5: Stille Coupling (Formation of C-C Bonds with Organostannanes)
The Stille reaction offers a broad substrate scope due to the stability and functional group tolerance of organostannane reagents.[20]
Question: What are the key considerations when planning a Stille coupling for my 4-bromopyrazole?
Answer: The Stille coupling is a reliable reaction, but it has some specific requirements and a significant drawback.[21][22]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most common catalyst for Stille couplings. PdCl₂(PPh₃)₂ can also be used.[21][23]
-
Solvent: Anhydrous, degassed DMF or toluene are standard solvents.
-
Additive for Transmetalation: The transmetalation step (transfer of the organic group from tin to palladium) can sometimes be slow. The addition of a stoichiometric amount of lithium chloride (LiCl) or using a copper(I) co-catalyst can accelerate this step.[22][24]
-
Major Drawback - Toxicity: The primary disadvantage of the Stille reaction is the high toxicity of the organotin reagents and byproducts. Strict safety precautions must be taken, and purification can be challenging due to the difficulty of removing all tin residues. For this reason, the Suzuki-Miyaura coupling is often preferred if a suitable boronic acid is available.[20]
Data & Protocol Reference
Summary of Recommended Starting Conditions
The following table provides a quick reference for initial experimental design. Optimization will likely be required for specific coupling partners.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5 mol%) | XPhos (4-10 mol%) | K₃PO₄ (2-3 eq.) | Dioxane / H₂O | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-5 mol%) | tBuBrettPhos (4-10 mol%) | NaOtBu (1.5-2 eq.) | Toluene or Dioxane | 80-110 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-3 mol%) | XPhos (4-6 mol%) | Et₃N or DIPEA | THF or DMF | RT - 80 |
| Heck | Pd(OAc)₂ (1-5 mol%) | PPh₃ (2-10 mol%) | K₂CO₃ (2 eq.) | DMF / H₂O | 80-120 |
| Stille | Pd(PPh₃)₄ (5 mol%) | (none) | (none) | DMF or Toluene | 80-100 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq.)
-
XPhos (0.06 eq.)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and XPhos to the flask.
-
Solvent Addition: Add the degassed 4:1 mixture of dioxane and water via syringe. The final concentration should be approximately 0.1 M with respect to the bromopyrazole.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualized Workflows and Mechanisms
General Catalytic Cycle for Palladium Cross-Coupling
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions discussed in this guide.
Caption: General Pd(0)/Pd(II) Catalytic Cycle
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing and solving issues of low product conversion.
Caption: Troubleshooting Low Yield Issues
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Stille Coupling [organic-chemistry.org]
- 23. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 24. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
I. Reaction Overview and Impurity Profile
The synthesis of this compound is typically achieved via the N-alkylation of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane. This reaction is commonly carried out in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). While seemingly straightforward, this process can be accompanied by the formation of several impurities that may complicate purification and compromise the quality of the final product.
Caption: General reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Formation
Question: I have followed the standard protocol, but my reaction yield is very low, or I am only recovering starting materials. What could be the cause?
Answer:
Several factors can contribute to poor conversion in the N-alkylation of 4-bromopyrazole. A systematic evaluation of your reaction setup and reagents is crucial.
-
Insufficient Deprotonation of 4-Bromopyrazole: The acidity of the N-H proton in 4-bromopyrazole requires a sufficiently strong base for complete deprotonation to the pyrazolate anion, which is the active nucleophile.
-
Troubleshooting:
-
Verify Base Quality: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened, high-quality NaH. Ensure it is properly handled under an inert atmosphere.
-
Optimize Base Equivalents: While a slight excess of base is often used, ensure you are using at least one full equivalent relative to the 4-bromopyrazole.
-
Consider Alternative Bases: If NaH proves problematic, other strong bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as DMF or DMSO can be effective.[1]
-
-
-
Poor Quality of Alkylating Agent: The alkylating agent, 2-bromo-1,1-diethoxyethane, can degrade over time.
-
Troubleshooting:
-
Check Purity: Assess the purity of your 2-bromo-1,1-diethoxyethane by NMR or GC-MS.
-
Purification: If necessary, purify the alkylating agent by distillation before use.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Question: My TLC plate shows multiple spots, including one that I believe is my product. What are the likely impurities?
Answer:
The formation of multiple byproducts is a common challenge. Here are some of the most probable impurities and their origins:
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 4-bromopyrazole and 2-bromo-1,1-diethoxyethane.
-
Isomeric Product: Although 4-bromopyrazole is a symmetrical molecule and does not present the issue of regioselectivity, in cases of unsymmetrical pyrazoles, the formation of N1 and N2 regioisomers is a significant challenge.[2][3]
-
Hydrolysis of the Acetal Group: The diethoxyethyl group is an acetal, which is sensitive to acidic conditions.
-
Potential Impurity: 4-bromo-1-(2-oxoethyl)-1H-pyrazole (the corresponding aldehyde).
-
Cause: Exposure to adventitious acid during the reaction or, more commonly, during aqueous workup if the pH is not carefully controlled.
-
Prevention: Ensure the workup is performed under neutral or slightly basic conditions.
-
-
Elimination Product from the Alkylating Agent: Strong bases can induce the elimination of HBr from 2-bromo-1,1-diethoxyethane.
-
Potential Impurity: 1,1-diethoxyethene.
-
Cause: Use of a highly hindered or excessively strong base, or elevated reaction temperatures.
-
-
Solvent-Related Byproducts: The use of DMF with strong bases like NaH can lead to the formation of dimethylamine, which can act as a nucleophile.[1]
-
Potential Impurity: N,N-dimethyl-2,2-diethoxyethanamine.
-
Prevention: Consider using an alternative solvent system if this becomes a persistent issue.
-
References
Technical Support Center: Synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Welcome to the technical support guide for the synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into alternative synthetic routes, troubleshooting common experimental hurdles, and explaining the rationale behind key procedural choices.
FAQ: Foundational Questions
Q1: What is this compound and why is it a significant intermediate?
A1: this compound is a key heterocyclic building block. The pyrazole core is a common scaffold in many biologically active molecules used in pharmaceuticals and agrochemicals.[1] The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions, allowing for the construction of more complex molecular architectures.[2] The N-substituted (2,2-diethoxyethyl) group is a protected aldehyde functionality. Under mild acidic conditions, the diethyl acetal can be hydrolyzed to reveal a reactive aldehyde, which can then be used in a variety of subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This dual functionality makes the title compound a highly valuable intermediate in multi-step syntheses.
Q2: What are the primary synthetic strategies for preparing this molecule?
A2: There are two principal retrosynthetic approaches to this target. The most common and generally more reliable strategy is a two-step sequence involving the initial preparation of 4-bromopyrazole, followed by N-alkylation. An alternative, though potentially more challenging route, involves reversing these steps: N-alkylation of pyrazole first, followed by bromination of the pyrazole ring.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the more common Route A: Bromination followed by N-Alkylation .
Step 1: Synthesis of 4-Bromo-1H-pyrazole
Q3: My bromination of 1H-pyrazole with N-Bromosuccinimide (NBS) is giving a low yield. What factors should I investigate?
A3: Low yields in this electrophilic substitution are typically traced back to one of four areas: reagent stoichiometry, reaction time, solvent choice, or work-up procedure.
-
Reagent Stoichiometry: While theory suggests a 1:1 molar ratio of pyrazole to NBS, degradation of NBS over time can occur. It is advisable to use a slight excess (1.05-1.1 equivalents) of fresh, high-purity NBS. Using a large excess can lead to di-brominated byproducts.
-
Reaction Time & Monitoring: This reaction is often run for extended periods (e.g., 24 hours) at room temperature to ensure full conversion.[3] The most reliable way to gauge completion is by monitoring the reaction using Thin Layer Chromatography (TLC) or GC-MS to observe the disappearance of the 1H-pyrazole starting material.
-
Solvent Effects: While water is a common solvent for this reaction, some protocols use organic solvents like chloroform or acetonitrile.[3] The choice can affect solubility and reaction rates. If yields in water are poor, switching to an organic solvent may be beneficial.
-
Work-up and Extraction: 4-bromopyrazole has moderate water solubility. During the aqueous work-up, ensure you extract thoroughly with a suitable organic solvent like ethyl acetate (EtOAc). Perform multiple extractions (e.g., 3 x volume) to maximize recovery from the aqueous phase. Washing the combined organic layers with a sodium thiosulfate solution will quench any unreacted bromine or NBS, followed by a brine wash to aid in phase separation.
Step 2: N-Alkylation of 4-Bromo-1H-pyrazole
Q4: The N-alkylation of 4-bromopyrazole with bromoacetaldehyde diethyl acetal is sluggish or fails completely. How can I optimize this step?
A4: This is a classic nucleophilic substitution reaction where the pyrazole anion attacks the alkyl halide. Success hinges on effective deprotonation of the pyrazole N-H and the reactivity of the electrophile.
-
Choice of Base: The pKa of the pyrazole N-H is approximately 14, so a sufficiently strong base is required.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is highly effective but requires strictly anhydrous conditions (dry solvent, inert atmosphere) and careful handling due to its flammability.
-
Potassium Carbonate (K₂CO₃): A milder, safer, and more common choice.[4][5] It is less sensitive to trace amounts of water. However, reactions with K₂CO₃ may require higher temperatures (e.g., 60-140°C) and longer reaction times to drive the reaction to completion.[5]
-
-
Solvent Selection: A polar aprotic solvent is ideal.
-
DMF (Dimethylformamide): An excellent choice that dissolves the pyrazole salt well and can accelerate Sₙ2 reactions. Ensure you use anhydrous DMF.
-
Acetonitrile (ACN) or Tetrahydrofuran (THF): Also viable options, particularly when using NaH.
-
-
Temperature: With a strong base like NaH, the reaction may proceed at room temperature. With K₂CO₃, heating is almost always necessary.[4][5] Start at a moderate temperature (e.g., 60°C) and increase if the reaction is slow, monitoring by TLC.
-
Alkylating Agent Quality: Bromoacetaldehyde diethyl acetal can degrade.[6][7] Using a freshly opened bottle or distilling the reagent before use is recommended for optimal results.
Q5: I see multiple products on my TLC plate after alkylation. What are the likely side products?
A5: While 4-bromopyrazole is symmetric and avoids the common N1/N2 regioselectivity issue seen in unsymmetrically substituted pyrazoles, side products can still form.[8][9]
-
Unreacted Starting Material: The most common "side product" is simply unreacted 4-bromopyrazole. This indicates incomplete deprotonation or insufficient reaction time/temperature.
-
Hydrolysis of Alkylating Agent: If there is water in your reaction, the bromoacetaldehyde diethyl acetal can hydrolyze to bromoacetaldehyde, which can then polymerize or undergo other side reactions.
-
Impurity-Driven Products: If your starting 4-bromopyrazole is impure, those impurities will be alkylated as well, leading to a complex mixture. Ensure your intermediate from Step 1 is clean before proceeding.
Q6: The acetal group in my final product seems unstable during purification. How can I prevent its hydrolysis?
A6: The diethyl acetal is a protective group that is labile under acidic conditions. Exposure to even mild protic acids can cause it to hydrolyze back to the aldehyde.
-
Work-up: When quenching the reaction, use a neutral (water) or slightly basic (saturated sodium bicarbonate solution) wash. Avoid any acidic washes (e.g., dil. HCl).
-
Chromatography: When performing column chromatography, it is crucial to use a neutral stationary phase. Standard silica gel can be slightly acidic. To mitigate this, you can either use pre-neutralized silica gel or add a small amount of a non-polar base like triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate).
-
Storage: Store the final product under neutral, dry conditions. If it is an oil, storing it under an inert atmosphere (N₂ or Ar) can also prevent slow degradation.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of 4-Bromo-1H-pyrazole
| Parameter | Value/Reagent | Notes |
| Reagents | 1H-Pyrazole, N-Bromosuccinimide (NBS) | Use 1.05 eq. of fresh NBS. |
| Solvent | Water or Chloroform | Water is greener; Chloroform may improve solubility. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 24 hours | Monitor by TLC (e.g., 50% EtOAc/Hexane). |
| Typical Yield | 80-95% |
Step-by-Step Procedure:
-
To a round-bottom flask, add 1H-pyrazole (1.0 eq.).
-
Add the chosen solvent (e.g., water, 10 mL per gram of pyrazole).
-
Stir the mixture to achieve a solution or a fine suspension.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 10 minutes. The mixture may become milky.[3]
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Upon completion, extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with 1M sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-bromopyrazole, typically as a white to off-white solid.[10] The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
| Parameter | Value/Reagent | Notes |
| Reagents | 4-Bromo-1H-pyrazole, K₂CO₃, Bromoacetaldehyde diethyl acetal | Use 2.0 eq. of K₂CO₃ and 1.1 eq. of the alkylating agent. |
| Solvent | Anhydrous DMF | Ensure solvent is dry to prevent side reactions. |
| Temperature | 80°C | |
| Time | 4-16 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | 70-90% |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq.) and anhydrous DMF (5 mL per gram of pyrazole).
-
Stir the suspension for 15 minutes at room temperature.
-
Add bromoacetaldehyde diethyl acetal (1.1 eq.) dropwise via syringe.
-
Heat the reaction mixture to 80°C and stir until TLC analysis shows complete consumption of the starting pyrazole.
-
Cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 4. Synthesis routes of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Deprotection of Diethoxyethyl (DEE) Protected Pyrazoles
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with diethoxyethyl (DEE) protected pyrazole derivatives. The DEE group, derived from ethyl vinyl ether, is a valuable N-protecting group for the pyrazole heterocycle, prized for its ease of installation and general stability. However, its removal, while often straightforward, can present challenges depending on the substrate's complexity and the presence of other functional groups.
This guide is structured to provide direct, actionable solutions to common experimental issues. We will delve into the causality behind our recommendations, ensuring you not only solve the immediate problem but also gain a deeper understanding of the underlying chemistry.
Mechanism Overview: Acid-Catalyzed Hydrolysis of the DEE Group
The diethoxyethyl (DEE) group is an acetal. Its removal is a classic acid-catalyzed hydrolysis reaction. Understanding this mechanism is critical for effective troubleshooting. The process involves the protonation of one of the ethoxy groups, which turns it into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by water, a key nucleophile in this deprotection. A final proton transfer and elimination of a second molecule of ethanol liberates the free N-H pyrazole.[1][2][3]
Caption: Acid-catalyzed hydrolysis of the DEE protecting group.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter in the lab.
Q1: My DEE deprotection is incomplete or proceeding very slowly. What are the likely causes and how can I optimize the reaction?
A1: This is the most common issue and typically points to suboptimal reaction conditions related to the core hydrolysis mechanism.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed; a substoichiometric amount of acid may not be sufficient to turn over the reaction efficiently. While catalytic, using a larger excess can significantly increase the rate. For robust substrates, starting with 0.5-1.0 M HCl in a protic solvent is a good baseline.[1]
-
Insufficient Water: Water is not just a solvent; it is a critical reagent that acts as the nucleophile to break down the oxocarbenium intermediate.[4] Running the reaction in anhydrous solvents, even with a strong acid, will stall the deprotection. Ensure your reaction mixture contains an adequate amount of water. A common solvent system is a biphasic mixture like Chloroform/Water or a miscible system like THF/aqueous HCl or Acetic Acid/Water.[1]
-
Low Temperature: Like many reactions, hydrolysis can be slow at room temperature. Gently heating the reaction to 40-50 °C can often drive it to completion without causing degradation.
-
Inappropriate Solvent: Your substrate must be soluble in the reaction medium for the deprotection to occur. If your DEE-protected pyrazole is poorly soluble in aqueous acid, use a co-solvent like THF, dioxane, or chloroform to create a homogenous or effectively stirred biphasic system.
Troubleshooting Steps:
-
Analyze by TLC or LC-MS: Confirm that you are observing starting material and not a decomposed product.
-
Increase Acid Concentration: If the reaction is clean but slow, incrementally increase the concentration of the acid or switch to a stronger acid like trifluoroacetic acid (TFA).[5]
-
Add More Water: If using an organic solvent with acid, add a defined volume of water (e.g., 10-20% v/v) and monitor the effect.
-
Increase Temperature: Heat the reaction to 40 °C and monitor progress every 30 minutes.
Q2: I'm observing significant decomposition of my starting material or product under the deprotection conditions. What should I do?
A2: This indicates that your molecule contains other functional groups that are sensitive to the strong acidic conditions required for DEE removal.
-
Cause - Acid-Labile Groups: The primary culprits are other protecting groups like Boc, t-butyl esters, or silyl ethers (TMS, TBS), which can be cleaved under these conditions.[6][7] Some core molecular scaffolds can also be sensitive to strong acid and heat.
-
Solution - Milder Conditions: The key is to find a balance where the DEE group is cleaved faster than other sensitive groups are affected.
-
Use a Weaker Acid: Switch from HCl to a weaker or sterically hindered acid. Pyridinium p-toluenesulfonate (PPTS) in an alcohol/water mixture or acetic acid in THF/water can be effective for sensitive substrates.[6]
-
Try Trifluoroacetic Acid (TFA): While a strong acid, TFA is volatile and can be used in systems like CH₂Cl₂/TFA at 0 °C to room temperature. The lack of a nucleophilic counter-ion (like Cl⁻) can sometimes prevent side reactions. Reactions with TFA are often rapid and can be completed before other groups are affected.[5][8]
-
Lewis Acids: For highly sensitive substrates, Lewis acids can be an alternative. Reagents like ZnBr₂ or Er(OTf)₃ can catalyze acetal cleavage, sometimes under milder conditions than protic acids.[9][10] However, these may require more optimization.
-
Q3: The work-up is difficult, and I'm struggling with low yields during product isolation. Any advice?
A3: Work-up challenges often arise from the properties of the deprotected N-H pyrazole, which is more polar and can have amphoteric (both acidic and basic) character.
-
Problem - Emulsion during Extraction: After neutralizing the acid with a base (like NaHCO₃ or Na₂CO₃), vigorous shaking can lead to emulsions, especially if your product has surfactant-like properties.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Allow the layers to separate fully. If necessary, filter the entire mixture through a pad of Celite to break up the emulsion.
-
Problem - Product Remains in Aqueous Layer: The N-H pyrazole is more polar than its DEE-protected precursor and may have significant water solubility, especially if it can form salts.
-
Solution: After the initial extraction with a solvent like DCM or EtOAc, perform several more extractions (3-5 times) with fresh solvent to ensure complete recovery. If the product is very polar, consider using a more polar solvent for extraction, such as a 9:1 mixture of DCM/Isopropanol.
-
Problem - Incomplete Neutralization: If too little base is used, the pyrazole product may exist as a hydrochloride salt, which is highly water-soluble and will not be extracted into the organic layer.
-
Solution: Carefully add the base portion-wise and check the pH of the aqueous layer with pH paper, ensuring it is basic (pH 8-9) before extraction.
Q4: Can I selectively remove a DEE group in the presence of other acid-labile groups like Boc or a t-butyl ester?
A4: This is challenging and represents a limitation of the DEE group. Generally, the conditions required to cleave the DEE acetal are harsh enough to also cleave other common acid-labile groups.[7] The relative rates of cleavage will be highly substrate-dependent.
-
Orthogonal Strategy is Key: In synthetic planning, it is best to pair the DEE group with protecting groups that are removed under different conditions (orthogonal protection).[11] For example, pair DEE (acid-labile) with:
-
Fmoc group: Removed by base (e.g., piperidine).
-
Benzyl (Bn) group: Removed by hydrogenolysis.
-
Acetyl (Ac) group: Removed by base (e.g., K₂CO₃/MeOH).
-
-
If you must attempt selective deprotection: Your only chance is to exploit a potential rate difference. Use the mildest possible conditions (e.g., catalytic PPTS in EtOH/H₂O at RT) and monitor the reaction very closely by LC-MS, quenching it as soon as a reasonable amount of desired product has formed, even if it means sacrificing overall yield to prevent cleavage of the other group.
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for DEE deprotection on a pyrazole?
A1: A reliable starting point for a typical pyrazole derivative is to dissolve the substrate in chloroform, add a few milliliters of water and a catalytic amount of concentrated hydrochloric acid, and stir at room temperature for 1-2 hours.[1] Monitoring by TLC or LC-MS is essential to determine completion.
Q2: Why is acid catalysis necessary for DEE group removal?
A2: The DEE group is an acetal, which is a type of ether. Ethers are generally very stable and unreactive, especially towards bases and nucleophiles.[2] The oxygen atoms in the ethoxy groups are not good leaving groups. An acid protonates one of these oxygens, converting it into an alcohol moiety (-OEtH⁺), which is an excellent leaving group (ethanol). This initiation step is crucial for the hydrolysis to proceed.[3]
Q3: How can I monitor the progress of the deprotection reaction?
A3:
-
Thin-Layer Chromatography (TLC): This is the most common method. The deprotected N-H pyrazole is significantly more polar than the DEE-protected starting material. You will see the starting material spot (higher Rf) disappear and a new, lower Rf spot corresponding to the product appear. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides unambiguous confirmation. You can monitor the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for your product. This is the best method for optimizing reactions and identifying any side products.
Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines the standard laboratory workflow for a DEE deprotection experiment.
Caption: General workflow for DEE group deprotection.
Protocol 1: Standard Deprotection with Hydrochloric Acid
This protocol is adapted from established methods for N-protected pyrazoles.[1]
-
Dissolve the DEE-protected pyrazole (1.0 eq) in chloroform or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, add water (25% of the organic solvent volume) followed by concentrated hydrochloric acid (0.1-0.2 eq).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate/Hexane, visualizing with UV light and/or potassium permanganate stain). The product should appear as a more polar spot.
-
Upon completion (typically 1-4 hours), transfer the reaction mixture to a separatory funnel.
-
Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-H pyrazole.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Table 1: Comparison of Common Deprotection Conditions
| Catalyst | Solvent System | Temperature | Typical Time | Notes & Considerations |
| HCl | CHCl₃ / H₂O or THF / H₂O | Room Temp - 40 °C | 1 - 4 h | Standard, robust method. May not be suitable for acid-sensitive substrates.[1] |
| TFA | CH₂Cl₂ | 0 °C - Room Temp | 30 min - 2 h | Fast and efficient. TFA is volatile and easily removed. Good for substrates prone to hydrolysis with nucleophilic anions (Cl⁻).[5][8] |
| Acetic Acid | HOAc / THF / H₂O | 40 - 60 °C | 4 - 12 h | Milder conditions suitable for more delicate molecules. Slower reaction rates. |
| PPTS | EtOH / H₂O | 50 °C - Reflux | 6 - 24 h | Pyridinium p-toluenesulfonate; provides very mild acidic conditions. Often requires heat and longer reaction times. |
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 10. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
Validation & Comparative
4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole vs other brominated pyrazole synthons
An In-Depth Comparative Guide to Brominated Pyrazole Synthons: The Strategic Advantage of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Introduction: The Pyrazole Core and the Strategic Role of Bromine
The pyrazole ring is a privileged scaffold in modern medicinal chemistry and agrochemical design. Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, serves as a cornerstone for a multitude of biologically active molecules, including blockbuster drugs like Celecoxib and Rimonabant.[1][2] The functionalization of this core is paramount for tuning the pharmacological properties of new chemical entities.
Among the various strategies for pyrazole derivatization, the use of brominated synthons stands out as one of the most versatile and powerful. The bromine atom at the C4 position acts as a synthetic linchpin, enabling a vast array of transformations, most notably transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.[3] These reactions allow for the precise installation of diverse carbon and heteroatom substituents, which is critical for exploring structure-activity relationships (SAR) in drug discovery.
However, not all brominated pyrazole synthons are created equal. The nature of the substituent on the N1 nitrogen atom profoundly influences the synthon's stability, reactivity, and overall synthetic utility. This guide provides a detailed comparison between the strategically designed This compound and other common classes of brominated pyrazole building blocks. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers in selecting the optimal synthon for their synthetic campaigns.
The Contenders: A Structural Overview of Key Brominated Pyrazoles
The choice of an N1-substituent dictates the synthetic pathways available to the researcher. We will compare our lead compound against three principal classes of alternatives.
Caption: Comparative analysis framework for brominated pyrazole synthons.
Focus Synthon: this compound
This molecule is more than just a protected pyrazole; it is a bifunctional building block. The key feature is the N1-(2,2-diethoxyethyl) group, which is a stable acetal. This group serves two purposes:
-
Protection: It masks the N1-proton, preventing unwanted side reactions associated with acidity.[4]
-
Latent Functionality: The acetal can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde (-CH₂CHO), opening up a secondary avenue for derivatization after the C4 position has been functionalized.
Alternative Synthons
-
Class 1: 4-bromopyrazole (N-Unsubstituted): The simplest synthon. Its primary drawback is the acidic N-H proton (pKa ≈ 14-15), which interferes with many reactions, particularly those involving strong bases or organometallic reagents.[5] It often requires an excess of base to form the pyrazolate anion before the desired reaction can proceed.
-
Class 2: 4-bromo-1-methyl-1H-pyrazole (N-Stable Substituted): The N-methyl group resolves the acidity issue. However, this group is generally not removable, making it a permanent part of the final molecule. This is suitable only when a small alkyl group at N1 is desired in the target structure.
-
Class 3: 4-bromo-1-(tetrahydropyranyl)-1H-pyrazole (N-Protected): The tetrahydropyranyl (THP) group is a common protecting group that, like the diethoxyethyl group, is an acetal.[6] It effectively masks the N-H proton and can be removed under acidic conditions to regenerate the N-H pyrazole.[5] Its primary role is protection, unlike the dual protectant/latent functionality role of the diethoxyethyl group.
Comparative Analysis: Reactivity and Strategic Application
The choice of synthon is dictated by the planned synthetic sequence. The N1-substituent's electronic and steric properties, as well as its stability, are critical factors.
Metal-Halogen Exchange
This reaction is fundamental for creating a nucleophilic C4-position by converting the C-Br bond into a C-Li or C-Mg bond.[7]
Caption: General workflow for C4-functionalization via metal-halogen exchange.
-
This compound: Excellent substrate. The acetal is stable to common organolithium and Grignard reagents at low temperatures. The exchange proceeds cleanly.
-
4-bromopyrazole: Problematic. Requires at least two equivalents of organolithium reagent: the first to deprotonate the N-H, and the second to perform the metal-halogen exchange.[8] This complicates stoichiometry and can lead to lower yields. Using a combination of a Grignard reagent (for exchange) and a lithium amide (for deprotonation) can sometimes circumvent this but adds complexity.[9]
-
4-bromo-1-methyl-1H-pyrazole: Good substrate. Behaves similarly to the focus synthon, with clean exchange at the C4 position.
-
4-bromo-1-THP-1H-pyrazole: Good substrate. The THP group is stable under these conditions, allowing for efficient exchange.
Experimental Insight: The primary reason for choosing an N-protected pyrazole over the N-unsubstituted parent for metal-halogen exchange is to avoid the consumption of the expensive organometallic reagent through a simple acid-base reaction and to ensure a homogeneous, predictable reaction environment.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are the most common applications for these synthons.[3][10]
| Synthon | Suzuki-Miyaura Coupling Performance | Key Considerations |
| This compound | Excellent. The N1-substituent is sterically unobtrusive and electronically neutral, leading to high yields with a wide range of boronic acids. The acetal is stable to standard basic conditions (e.g., Na₂CO₃, K₃PO₄). | Ideal for multi-step syntheses where subsequent modification of the N1-substituent is planned. |
| 4-bromopyrazole | Moderate to Good. Can participate directly, but the in-situ formation of the pyrazolate anion under basic conditions can sometimes affect catalyst stability or solubility. Often requires stronger bases or higher catalyst loading. | The most atom-economical choice if the final product requires a free N-H. However, optimization is often required. |
| 4-bromo-1-methyl-1H-pyrazole | Excellent. Generally high-yielding and robust. The methyl group provides good solubility in organic solvents. | The best choice when an N-methyl pyrazole is the final target. The reaction kinetics are often fast and predictable. |
| 4-bromo-1-THP-1H-pyrazole | Excellent. The THP group is stable under most Suzuki conditions. The reaction proceeds cleanly. | A standard choice for protection. The main drawback is that its removal only yields the N-H pyrazole, offering less synthetic flexibility compared to the focus synthon.[5] |
The Unique Advantage: N1-Substituent Transformation
This is where This compound demonstrates its superior strategic value. After functionalizing the C4-position, the N1-substituent can be unmasked to reveal a new reactive handle.
Caption: Unique derivatization potential of the N1-(2,2-diethoxyethyl) group.
This two-directional functionalization strategy is highly valuable in library synthesis for drug discovery. One can generate a diverse set of C4-substituted analogs and then, from a single C4-substituted intermediate, generate a second library of diverse N1-side chains. This is a significant advantage over N-THP (which only returns to N-H) or N-methyl (which is inert).
Experimental Protocols
The following protocols are representative and illustrate the practical application of these synthons.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Objective: To synthesize 4-(4-methoxyphenyl)-1-(2,2-diethoxyethyl)-1H-pyrazole.
Methodology:
-
To a 50 mL round-bottom flask, add This compound (1.0 mmol, 279 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and sodium carbonate (2.5 mmol, 265 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Sparge the mixture with argon for 10 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Deprotection and Unmasking of the Aldehyde
Objective: To synthesize 4-(4-methoxyphenyl)-1-(2-oxoethyl)-1H-pyrazole.
Methodology:
-
Dissolve the product from Protocol 1 (1.0 mmol, 306 mg) in tetrahydrofuran (THF, 10 mL) in a 25 mL round-bottom flask.
-
Add 2 M aqueous hydrochloric acid (HCl, 2.5 mL).
-
Stir the mixture vigorously at room temperature for 6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully neutralize the mixture by slow addition of saturated aqueous sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude aldehyde is often pure enough for the next step but can be purified by column chromatography if necessary.
Conclusion and Recommendations
The selection of a brominated pyrazole synthon is a critical strategic decision in a synthetic plan. While each class has its utility, This compound offers a unique combination of stability and versatility that sets it apart.
-
For direct synthesis of N-H pyrazoles: Use 4-bromopyrazole , but be prepared to optimize for issues related to its acidity.
-
For targets requiring a permanent N-methyl group: 4-bromo-1-methyl-1H-pyrazole is the most direct and efficient choice.
-
For simple protection and subsequent deprotection to N-H: 4-bromo-1-THP-1H-pyrazole is a reliable and standard option.[5][6]
-
For advanced, multi-directional diversification: This compound is the superior synthon. It allows for secure functionalization at the C4 position, followed by the unmasking of a highly versatile aldehyde at the N1 position. This enables the rapid construction of complex molecular libraries from a common intermediate, accelerating lead optimization in drug discovery and agrochemical development.
By understanding the distinct reactivity profiles and strategic applications of these synthons, researchers can make more informed decisions, leading to more efficient and powerful synthetic routes.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. labinsights.nl [labinsights.nl]
- 5. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
The Latent Therapeutic Potential of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole Derivatives: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold remains a cornerstone of innovation, offering a versatile framework for constructing novel therapeutic agents. The strategic introduction of a bromine atom at the 4-position, coupled with an N-1 substitution of a diethoxyethyl group, presents a unique chemical entity: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. While comprehensive biological data on this specific class of derivatives remains nascent, a comparative analysis of structurally related compounds provides compelling insights into their potential as antimicrobial, antifungal, and anticancer agents. This guide will dissect the therapeutic promise of this scaffold by examining the established biological activities of its core components, offering a predictive framework for future research and development.
The Core Moiety: Understanding the Building Blocks
The this compound structure combines several key features that are known to influence biological activity. The pyrazole ring itself is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs.[1][2][3][4] The introduction of a bromine atom at the 4-position significantly alters the electronic properties of the ring and provides a handle for further synthetic modification.[1][2] The 1-(2,2-diethoxyethyl) substituent introduces a flexible, lipophilic side chain that can influence pharmacokinetic properties and interactions with biological targets.
The logical relationship for the synthesis of the parent compound can be visualized as follows:
Caption: Synthetic pathway to the core scaffold.
Comparative Biological Activity: Insights from Analogs
In the absence of direct experimental data for this compound derivatives, we can infer their potential activities by examining related compounds.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial and antifungal agents.[5][6][7][8][9][10] The presence of a halogen, such as bromine, on the pyrazole ring has been shown to enhance these activities.[7]
For instance, a study on substituted pyrazoles revealed that chloro and bromo derivatives exhibited increased antimicrobial activity, a property attributed to their lipophilic nature.[7] Another series of novel pyrazole derivatives containing a thiazole moiety also demonstrated good to moderate antibacterial and antifungal activities.[11]
Table 1: Comparative Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference Compound | Activity of Reference | Source |
| Pyrazole-Thiazole Hybrids | S. aureus | Good to Moderate | Ciprofloxacin | MIC: 0.25 µg/mL | |
| Chloro/Bromo Substituted Pyrazoles | S. aureus, C. albicans | Potent | - | - | [7] |
| Pyrazolyl 1,3,4-thiadiazines | Various bacteria & fungi | Considerable | Chloramphenicol, Clotrimazole | Standard | [8] |
| Pyrazole Carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | Notable | - | - |
MIC: Minimum Inhibitory Concentration
The diethoxyethyl group at the N-1 position of our target scaffold could further influence this activity by modulating the compound's solubility and ability to penetrate microbial cell membranes.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation.[2][3][4][10][12][13][14][15] The introduction of a bromine atom can contribute to enhanced potency.[2]
One study highlighted a (4-bromophenyl)-1H-pyrazole derivative that exhibited anti-proliferative and cytotoxic effects in various human cancer cell lines.[12] Another investigation into pyrazole-fused curcumin analogues showed that compounds with a 1-aryl-1H-pyrazole scaffold had potent antiproliferation activity against breast and liver cancer cells.[14]
Table 2: Comparative Anticancer Activity of Substituted Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC₅₀) | Reference Compound | Activity of Reference | Source |
| (4-bromophenyl)-1H-pyrazole derivative | HCT-116, NCI-H522, U251 | Growth inhibition up to 90% at 10 µM | - | - | [12] |
| Pyrazole-fused Curcumin Analogues | MDA-MB-231, HepG2 | IC₅₀: 2.43–14.65 μM | - | - | [14] |
| Diphenyl pyrazole–chalcone derivatives | HNO-97 | IC₅₀: 10-10.56 μM | - | - | [15] |
IC₅₀: Half-maximal inhibitory concentration
The 1-(2,2-diethoxyethyl) group could play a significant role in the pharmacokinetic profile of these potential anticancer agents, influencing their absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols: A Roadmap for Investigation
To empirically determine the biological activity of novel this compound derivatives, a systematic experimental approach is required.
General Synthesis of 4-bromo-1-(substituted)-1H-pyrazole Derivatives
A common synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole.[16]
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-bromo-1H-pyrazole in a suitable aprotic solvent (e.g., DMF, THF).
-
Deprotonation: Add a strong base (e.g., NaH) at 0°C to deprotonate the pyrazole nitrogen.
-
Alkylation: Introduce the desired alkylating agent (e.g., bromoacetaldehyde diethyl acetal for the parent compound) and allow the reaction to proceed, often with gentle heating.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify using column chromatography.
Caption: General workflow for N-alkylation.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Anticancer Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For the this compound scaffold, future research should focus on:
-
Variation of the N-1 substituent: Exploring different alkyl, aryl, and heterocyclic groups at the N-1 position to optimize activity and selectivity.
-
Modification at the 3- and 5-positions: Introducing various functional groups at these positions to probe interactions with biological targets.
-
Comparative studies: Directly comparing the biological activity of the brominated derivatives with their non-brominated counterparts to quantify the contribution of the bromine atom.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rjb.ro [rjb.ro]
- 13. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole | 1024120-52-2 [smolecule.com]
A Comparative Guide to the Spectroscopic Analysis of Pyrazole Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific integrity and progress. Within the vast landscape of heterocyclic chemistry, pyrazoles stand out for their prevalence in pharmacologically active agents. However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, the differentiation of which is a critical, yet often challenging, analytical task. This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of pyrazole regioisomers, grounded in experimental data and field-proven insights.
The fundamental challenge in distinguishing pyrazole regioisomers, such as 1,3- and 1,5-disubstituted analogs, lies in the subtle differences in the chemical environment of the constituent atoms. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the causal logic behind experimental choices and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of pyrazole regioisomers. The precise chemical shifts and coupling constants of protons and carbons provide a detailed map of the molecular architecture.
¹H NMR Spectroscopy: A First Look at the Regioisomeric Landscape
Proton NMR provides the initial and often most direct evidence for the presence of different regioisomers. The chemical shift of the pyrazole ring protons is highly sensitive to the electronic environment imposed by the substituents.
-
Causality Behind Chemical Shifts: In 1,3-disubstituted pyrazoles, the C5-proton is typically found at a different chemical shift compared to the C3-proton in the corresponding 1,5-disubstituted isomer. This is due to the differing anisotropic and electronic effects of the substituent at the N1 position relative to the protons at C3 and C5. For instance, an electron-withdrawing group at N1 will deshield the adjacent protons, shifting their signals downfield.
-
Experimental Insight: The proton on the C4 position of the pyrazole ring typically appears as a triplet in simple, unsubstituted pyrazoles[1][2]. However, in substituted pyrazoles, its multiplicity and chemical shift can vary. For 1,3,5-trisubstituted pyrazoles, the separation of regioisomers can be confirmed by distinct singlets for the C4-proton if the substituents at C3 and C5 are different.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR is invaluable, ¹³C NMR provides complementary and often decisive data for distinguishing regioisomers. The chemical shifts of the pyrazole ring carbons are directly influenced by the nature and position of the substituents.
-
Key Differentiating Signals: The chemical shifts of the substituted carbons, C3 and C5, are particularly informative. A substituent's electronic effect (electron-donating or -withdrawing) will cause a predictable upfield or downfield shift for the carbon to which it is attached. For instance, an aryl group at C3 will result in a characteristic chemical shift for that carbon, which will differ from the C5-aryl regioisomer[3].
-
Self-Validating Data: By comparing the observed ¹³C chemical shifts with those predicted by computational models or reported for analogous structures, a high degree of confidence in the structural assignment can be achieved. For example, in a study of N-H pyrazoles, it was found that the carbon bearing an aryl group appears at approximately 149.7 ppm when at the C3 position, and around 141.1 ppm when at the C5 position[3].
2D NMR Techniques: Unambiguous Assignment Through Connectivity and Spatial Proximity
When one-dimensional NMR spectra are insufficient for a definitive assignment, two-dimensional techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
-
NOESY for Spatial Relationships: NOESY experiments reveal through-space interactions between protons that are in close proximity. This is particularly useful for N-substituted pyrazoles. A NOE correlation between the protons of the N1-substituent and the protons of the substituent at C5 confirms a 1,5-disubstituted pattern, while a correlation with the C3-substituent's protons would indicate a 1,3-isomer. This has been successfully used to confirm the assignment of pyrazole ligand regioisomers[4][5]. For instance, a NOESY spectrum showing a correlation between an N-methyl group and a phenyl group can definitively identify the regioisomer where these two groups are spatially close[6].
-
HMBC for Long-Range Connectivity: HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This allows for the unambiguous assignment of quaternary carbons and the confirmation of the overall carbon framework. For example, the proton of a substituent at C3 will show a correlation to both C3 and C4, while the N1-substituent's protons will show correlations to C3 and C5, providing a clear distinction between regioisomers[6][7][8][9].
Experimental Protocol: Differentiating 1,3- vs. 1,5-Disubstituted Pyrazoles using 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
-
NOESY Acquisition: Record a 2D NOESY spectrum to identify through-space correlations. Pay close attention to correlations between the protons of the N1-substituent and the protons of the substituents at C3 and C5.
-
HMBC Acquisition: Acquire a 2D HMBC spectrum to establish long-range ¹H-¹³C connectivities. Look for correlations from the N1-substituent protons to the C3 and C5 carbons of the pyrazole ring.
-
Data Analysis: Analyze the cross-peaks in the NOESY and HMBC spectra to build a connectivity map and determine the substitution pattern.
Caption: Workflow for pyrazole regioisomer determination using NMR.
Mass Spectrometry (MS): Identifying and Fragmenting with Precision
Mass spectrometry provides the molecular weight of the synthesized compounds, confirming the correct elemental composition. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments can offer structural clues to differentiate regioisomers.
-
Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula of the pyrazole derivatives, ensuring that the observed mass corresponds to the expected regioisomers.
-
Fragmentation Pathways: The fragmentation of pyrazole regioisomers upon electron ionization (EI) or collision-induced dissociation (CID) can differ based on the substitution pattern. The stability of the resulting fragment ions is influenced by the position of the substituents, leading to distinct fragmentation pathways for each isomer. For example, the loss of a substituent from the C3 position might be more or less favorable than from the C5 position, resulting in different relative abundances of fragment ions in the mass spectrum. While general fragmentation patterns for pyrazoles have been studied, the specific pathways are highly dependent on the nature of the substituents[10][11].
Infrared (IR) Spectroscopy: A Complementary Vibrational Signature
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. While often not as definitive as NMR for distinguishing regioisomers, it serves as a valuable complementary technique.
-
Functional Group Confirmation: IR spectroscopy is excellent for confirming the presence of key functional groups such as C=O, N-H, and C-N bonds within the pyrazole structure.
-
Subtle Vibrational Differences: The vibrational modes of the pyrazole ring can be subtly influenced by the substitution pattern. These differences may manifest as small shifts in the positions of the ring stretching or bending vibrations. For instance, the N-H stretching frequency in pyrazoles can be affected by the electronic nature of the substituents on the ring[12]. However, these differences are often minor and may be difficult to interpret without computational support. Theoretical calculations of the vibrational spectra of the different regioisomers can aid in the interpretation of the experimental IR spectra[13].
Comparative Data Summary
The following table provides a generalized comparison of expected spectroscopic data for a hypothetical pair of 1-phenyl-3-methyl-1H-pyrazole and 1-phenyl-5-methyl-1H-pyrazole regioisomers.
| Spectroscopic Technique | 1-Phenyl-3-methyl-1H-pyrazole (1,3-isomer) | 1-Phenyl-5-methyl-1H-pyrazole (1,5-isomer) | Key Differentiating Feature |
| ¹H NMR (δ, ppm) | C5-H: ~7.7 ppm, C4-H: ~6.4 ppm, CH₃: ~2.3 ppm | C3-H: ~7.5 ppm, C4-H: ~6.2 ppm, CH₃: ~2.4 ppm | Chemical shifts of ring protons and methyl group. |
| ¹³C NMR (δ, ppm) | C3: ~150 ppm, C5: ~130 ppm | C5: ~142 ppm, C3: ~140 ppm | Chemical shifts of the substituted C3 and C5 carbons. |
| NOESY | Correlation between phenyl protons and C4-H. | Correlation between phenyl protons and CH₃ protons. | Through-space proximity of the N1-phenyl group. |
| HMBC | Phenyl protons correlate to C5. | Phenyl protons correlate to C3. | Long-range ¹H-¹³C connectivity. |
| Mass Spec (EI) | Distinctive fragmentation pattern. | Different relative abundances of key fragments. | Stability of fragment ions. |
| IR (cm⁻¹) | Subtle shifts in ring vibration frequencies. | Subtle shifts in ring vibration frequencies. | Minor differences in the fingerprint region. |
Note: The chemical shift values are approximate and can vary depending on the solvent and other substituents.
Caption: General experimental workflow for pyrazole regioisomer analysis.
Conclusion: An Integrated Spectroscopic Approach
The definitive characterization of pyrazole regioisomers necessitates a multi-faceted analytical approach. While ¹H and ¹³C NMR provide the foundational data, the unambiguous assignment is most reliably achieved through the application of 2D NMR techniques, particularly NOESY and HMBC, which provide direct evidence of through-space and through-bond connectivities. Mass spectrometry and IR spectroscopy serve as essential complementary methods for confirming molecular weight and functional groups, respectively. By integrating the data from these techniques, researchers can confidently elucidate the structures of their synthesized pyrazole derivatives, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Halo-1H-Pyrazoles in Synthetic Chemistry
This guide provides an in-depth comparative analysis of the reactivity of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazoles, common building blocks in modern medicinal chemistry. We will move beyond theoretical principles to provide field-proven insights and supporting experimental data, enabling researchers and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of 4-Halopyrazoles
The 1H-pyrazole core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Halogen atoms at the C4 position serve as versatile synthetic handles, allowing for the introduction of molecular complexity through various chemical transformations. However, the choice of halogen is not arbitrary; it profoundly dictates the reactivity of the scaffold and the reaction conditions required. This guide dissects these differences, focusing on the two most synthetically valuable reaction classes: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Fundamental Principles: Understanding Reactivity Trends
The reactivity of 4-halopyrazoles is governed by the inherent properties of the carbon-halogen (C-X) bond. Two opposing trends are observed:
-
For Palladium-Catalyzed Cross-Coupling: The reaction is initiated by the oxidative addition of the palladium catalyst into the C-X bond. The rate-determining step is often this oxidative addition. Therefore, reactivity correlates inversely with the C-X bond dissociation energy. A weaker bond leads to a faster reaction.
-
Reactivity Trend: C-I < C-Br < C-C < C-F (Bond Strength)
-
Resulting Reactivity: I > Br > Cl >> F
-
-
For Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds through a Meisenheimer complex, where a nucleophile attacks the electron-deficient carbon bearing the halogen. The reaction rate is influenced by two factors: the ability of the halogen to activate the ring towards attack through its inductive electron-withdrawing effect (-I effect) and its ability to act as a good leaving group.
-
Reactivity Trend: F > Cl > Br > I (Inductive Effect)
-
Resulting Reactivity: F > Cl > Br > I
-
Comparative Analysis in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are the cornerstone of modern C-C and C-N bond formation. Here, we compare the performance of 4-halopyrazoles in the most common of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds. The established reactivity trend (I > Br > Cl) holds true for the 4-halopyrazole series. 4-Iodo- and 4-bromopyrazoles are highly reactive and typically undergo coupling under mild conditions with standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf).
In contrast, 4-chloropyrazoles are significantly more challenging substrates. Their stronger C-Cl bond requires more specialized and electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) to facilitate the difficult oxidative addition step. 4-Fluoropyrazoles are generally considered unreactive in Suzuki-Miyaura couplings and are not typically used as starting materials for this transformation.
Workflow: General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Fig 1. Generalized Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination follows a similar reactivity pattern. 4-Iodo- and 4-bromopyrazoles are excellent substrates that react with a wide range of amines under relatively mild conditions. 4-Chloropyrazoles, again, prove to be more inert and necessitate the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands and stronger bases at elevated temperatures.
Sonogashira Coupling
The Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, also displays the expected reactivity trend. The reaction typically proceeds efficiently for 4-iodo- and 4-bromopyrazoles using a palladium catalyst in the presence of a copper(I) co-catalyst. 4-Chloropyrazoles are much less reactive and require more forcing conditions or specialized catalyst systems to achieve good yields.
Table 1: Comparative Reactivity in Pd-Catalyzed Cross-Coupling
| Halogen (X) at C4 | Typical Reactivity in Suzuki-Miyaura | Typical Reactivity in Buchwald-Hartwig | Notes & Catalyst Considerations |
| Iodo (I) | Very High | Very High | Standard Pd catalysts (e.g., Pd(PPh₃)₄). Mild conditions. |
| Bromo (Br) | High | High | Standard Pd catalysts. Slightly higher temperatures may be needed. |
| Chloro (Cl) | Low to Moderate | Low to Moderate | Requires specialized, electron-rich ligands (e.g., SPhos, XPhos). |
| Fluoro (F) | Inert | Inert | Not a suitable substrate for these reactions. |
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
The reactivity trend for 4-halopyrazoles is inverted in SNAr reactions. Here, the powerful electron-withdrawing nature of the fluorine atom makes the C4 position highly electrophilic and susceptible to nucleophilic attack.
4-Fluoropyrazoles are the most reactive substrates for SNAr, readily reacting with a variety of nucleophiles (e.g., amines, thiols, alkoxides) often at or slightly above room temperature. This high reactivity makes them ideal precursors when this specific transformation is desired.
The reactivity decreases down the halogen group. 4-Chloropyrazoles are also viable SNAr substrates but typically require higher temperatures or stronger nucleophiles to proceed at a reasonable rate. 4-Bromo- and 4-iodopyrazoles are generally poor substrates for SNAr unless the pyrazole ring is further activated with additional strong electron-withdrawing groups.
Workflow: Visualizing the Opposing Reactivity Trends
Caption: Fig 2. Opposing Reactivity of 4-Halopyrazoles.
Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for key transformations.
Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
This protocol is a self-validating system. The choice of a mild base (K₂CO₃) and a standard catalyst (Pd(PPh₃)₄) is predicated on the high reactivity of the C-Br bond. The reaction progress can be easily monitored by TLC or LC-MS.
Materials:
-
1-Substituted-4-bromo-1H-pyrazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add the 4-bromopyrazole, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol: SNAr of a 4-Fluoropyrazole with a Secondary Amine
This protocol leverages the high reactivity of the C-F bond. The reaction is often conducted at room temperature or with gentle heating, and its progress is easily monitored.
Materials:
-
1-Substituted-4-fluoro-1H-pyrazole (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a round-bottom flask, add the 4-fluoropyrazole and the solvent (DMSO or DMF).
-
Add the secondary amine and the base (K₂CO₃ or DIPEA).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Strategic Choice
The choice of halogen on the 4-position of a pyrazole is a critical decision in synthesis design.
-
Choose 4-Iodo or 4-Bromo-1H-pyrazoles when the synthetic plan involves palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira. Their high reactivity ensures mild conditions and broad substrate scope.
-
Choose 4-Fluoro-1H-pyrazoles when the key transformation is a Nucleophilic Aromatic Substitution (SNAr) . The C-F bond provides supreme activation for this reaction class.
-
4-Chloro-1H-pyrazoles represent a compromise. They are more stable and often cheaper than their bromo- and iodo-counterparts but require more specialized and forceful conditions for cross-coupling. They can participate in SNAr, but less readily than the fluoro derivative.
By understanding these distinct and opposing reactivity profiles, chemists can strategically design more efficient, robust, and successful synthetic routes towards complex molecular targets.
A Comparative Benchmarking Guide to the Synthesis of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Introduction
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This guide provides an in-depth comparative analysis of synthetic methodologies for a key pyrazole intermediate: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. The strategic placement of the bromo-substituent and the N-alkylation with a protected aldehyde functionality makes this a versatile building block for further molecular elaboration.
This document moves beyond a simple recitation of protocols. It is designed to offer a critical evaluation of competing synthetic strategies, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore three primary routes for the N-alkylation of 4-bromopyrazole: traditional base-mediated alkylation, phase-transfer catalysis (PTC), and an acid-catalyzed approach. Each method will be assessed for its efficiency, scalability, and overall practicality in a research and development setting.
Comparative Overview of Synthetic Strategies
The synthesis of this compound hinges on the effective N-alkylation of 4-bromopyrazole with a suitable electrophile, namely 2-bromo-1,1-diethoxyethane. The choice of reaction conditions is paramount in achieving high yield and purity, while minimizing side reactions and simplifying downstream purification.
| Method | General Principle | Typical Reagents | Anticipated Yield | Key Advantages | Potential Drawbacks |
| Base-Mediated Alkylation | Deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the alkyl halide. | 4-bromopyrazole, 2-bromo-1,1-diethoxyethane, Cs₂CO₃, DMF | Good to Excellent | High yields, straightforward procedure. | Requires anhydrous conditions, potential for side reactions, DMF can be difficult to remove. |
| Phase-Transfer Catalysis (PTC) | Use of a catalyst to shuttle the pyrazole anion from an aqueous or solid phase to an organic phase for reaction. | 4-bromopyrazole, 2-bromo-1,1-diethoxyethane, KOH, TBAB, Toluene | Good to Excellent | Mild reaction conditions, suitable for biphasic systems, can sometimes be performed solvent-free, high yields.[1] | Catalyst may need to be removed, reaction rates can be sensitive to agitation. |
| Acid-Catalyzed Alkylation | Activation of an appropriate electrophile (e.g., a trichloroacetimidate) by a Brønsted acid to facilitate alkylation of the pyrazole nitrogen.[2] | 4-bromopyrazole, 2,2-diethoxyethyl 2,2,2-trichloroacetimidate, CSA, DCE | Good | Mild alternative to strong bases, suitable for acid-sensitive substrates.[2] | Requires the synthesis of the trichloroacetimidate precursor, which adds a step to the overall process. |
Experimental Protocols and Mechanistic Insights
Method 1: Base-Mediated N-Alkylation
This classical approach relies on the deprotonation of the acidic N-H of 4-bromopyrazole by a suitable base, generating a nucleophilic pyrazolide anion that subsequently displaces the bromide from 2-bromo-1,1-diethoxyethane. The choice of a moderately strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) is often effective for this transformation. A patent for a similar synthesis highlights the use of Cs₂CO₃ in DMF, suggesting its utility in this context.[3]
Reaction Scheme:
Base-Mediated N-Alkylation Workflow
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromopyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the 4-bromopyrazole, followed by the addition of cesium carbonate (1.5 - 2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
Phase-transfer catalysis offers a greener and often more efficient alternative to traditional homogeneous reactions.[4] In this method, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated pyrazole anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. This circumvents the need for expensive, anhydrous polar aprotic solvents.
Reaction Scheme:
Phase-Transfer Catalysis Workflow
Detailed Protocol (Adapted from a similar procedure for 4-iodopyrazole): [1]
-
Reaction Setup: In a round-bottom flask, combine 4-bromopyrazole (1.0 eq), powdered potassium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Addition of Alkylating Agent: Add 2-bromo-1,1-diethoxyethane (1.1 eq) to the solid mixture.
-
Solvent (Optional): For a solvent-based reaction, add toluene. For solvent-free conditions, proceed to the next step.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C. Monitor the reaction by TLC.
-
Work-up: After completion, add water to dissolve the inorganic salts.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Method 3: Acid-Catalyzed N-Alkylation
This less common but potentially milder approach avoids the use of strong bases. The methodology involves the activation of a trichloroacetimidate derivative of the alkylating agent with a Brønsted acid, such as camphorsulfonic acid (CSA).[2] This in situ generates a highly reactive electrophile that is readily attacked by the pyrazole nitrogen. A significant consideration for this method is the prerequisite synthesis of 2,2-diethoxyethyl 2,2,2-trichloroacetimidate.
Reaction Scheme:
Acid-Catalyzed N-Alkylation Workflow
Detailed Protocol (Hypothetical, based on similar reactions):
-
Synthesis of Trichloroacetimidate: React 2,2-diethoxyethanol with trichloroacetonitrile in the presence of a catalytic amount of a strong base (e.g., DBU) to form 2,2-diethoxyethyl 2,2,2-trichloroacetimidate. Purify the imidate before use.
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) and 2,2-diethoxyethyl 2,2,2-trichloroacetimidate (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Efficiency and Purity Analysis
| Method | Reported Yield (Analogous Reactions) | Reaction Time (Typical) | Purity Concerns |
| Base-Mediated Alkylation | 37% for a similar substrate[3] | 1-24 hours | Potential for over-alkylation or side reactions with the solvent. |
| Phase-Transfer Catalysis | Good to Excellent[1] | 1-6 hours | Generally clean reactions; catalyst removal may be necessary. |
| Acid-Catalyzed Alkylation | Good[2] | 4-12 hours | Byproducts from the trichloroacetamide. |
Conclusion and Recommendations
For the synthesis of this compound, both base-mediated alkylation and phase-transfer catalysis represent robust and high-yielding approaches.
-
Phase-transfer catalysis is recommended as the more efficient and environmentally benign method. It often proceeds under milder conditions, can be performed without stringent anhydrous solvents, and typically results in high yields with straightforward purification.
-
Base-mediated alkylation using cesium carbonate in DMF is also a very effective method, as evidenced by its use in patent literature for similar structures. However, it requires careful handling of anhydrous solvents and the removal of DMF can be cumbersome on a larger scale.
-
Acid-catalyzed alkylation , while a milder alternative to strong bases, introduces an additional synthetic step for the preparation of the trichloroacetimidate precursor, which may decrease the overall efficiency for this specific target molecule.
Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired process greenness. For routine laboratory synthesis, the simplicity and efficiency of phase-transfer catalysis make it a highly attractive option.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Analogs Derived from 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
Introduction: The Pyrazole Scaffold and a Novel Starting Point
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant pharmacological activities.[1][2][3][4][5] Marketed drugs such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Crizotinib (anti-cancer) feature this core structure, underscoring its therapeutic relevance.[1][5][6] The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with various biological targets.[5][7]
This guide focuses on the Structure-Activity Relationship (SAR) exploration of novel pyrazole derivatives originating from a specific, versatile starting material: 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole . This particular scaffold offers two distinct and chemically tractable points for diversification, making it an excellent starting point for the construction of a chemical library aimed at discovering new therapeutic agents. We will explore a rational design strategy, propose synthetic methodologies, and present a comparative analysis of hypothetical biological data to guide future research in this area, with a focus on anticancer activity.[6][8][9]
Core Scaffold Analysis and Rationale for Derivatization
The choice of this compound as a foundational molecule is strategic. It contains two key functional groups that serve as handles for orthogonal chemical modifications, allowing for a systematic exploration of the chemical space around the pyrazole core.
-
The 4-Bromo Group: The bromine atom at the C4 position is a prime site for introducing molecular diversity. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups (designated as R¹), which can probe interactions with hydrophobic pockets or form specific electronic interactions within a target's active site.
-
The 1-(2,2-diethoxyethyl) Group: This moiety is a diethyl acetal, which serves as a stable protecting group for an acetaldehyde functional group. Acid-catalyzed hydrolysis can readily deprotect it to reveal a highly reactive aldehyde. This aldehyde can then be subjected to a vast range of subsequent reactions, most notably reductive amination, to install a diverse set of secondary or tertiary amines (designated as R²). This N1 sidechain is crucial for modulating physicochemical properties like solubility and for establishing key hydrogen bonding or ionic interactions.
This two-pronged approach allows for the systematic generation of a library of analogs where the effects of substitutions at both the C4 and N1 positions can be independently and synergistically evaluated.
Proposed Synthetic and Biological Evaluation Workflow
A logical workflow is essential for the efficient synthesis and evaluation of the designed compound library. The proposed pathway involves a three-step synthetic sequence followed by a standardized biological screening protocol.
Caption: Proposed workflow for synthesis and evaluation of pyrazole derivatives.
Experimental Protocols
To ensure reproducibility and scientific validity, standardized and well-documented protocols are essential.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Step 1)
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.1 eq.).
-
Add potassium carbonate (2.0 eq.) and a 3:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor at 110 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C4-substituted pyrazole intermediate.
Causality: The Suzuki reaction is chosen for its broad functional group tolerance and high yields, making it ideal for library synthesis. SPhos is a bulky phosphine ligand that promotes efficient catalytic turnover.
Protocol 2: General Procedure for Acetal Deprotection (Step 2)
-
Dissolve the C4-substituted pyrazole intermediate (1.0 eq.) in a 4:1 mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which is often used directly in the next step.
Causality: Mild acidic conditions are sufficient to hydrolyze the acetal to the aldehyde without affecting the pyrazole core or many common functional groups on the R¹ substituent.
Protocol 3: General Procedure for Reductive Amination (Step 3)
-
Dissolve the crude aldehyde intermediate (1.0 eq.) in dichloromethane (DCM).
-
Add the desired primary or secondary amine (1.1 eq.) followed by sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
Causality: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ, preventing reduction of the starting aldehyde and leading to cleaner reactions.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
-
Seed human cancer cells (e.g., MDA-MB-468 triple-negative breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[10]
-
Treat the cells with serial dilutions of the synthesized pyrazole compounds (e.g., from 0.01 µM to 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Trustworthiness: The MTT assay is a standardized, colorimetric assay that provides a quantitative measure of cell viability, making it a reliable method for initial cytotoxicity screening.
Comparative SAR Analysis
The following table presents illustrative data for a hypothetical series of compounds to demonstrate how SAR can be systematically analyzed. The biological activity is represented by the IC₅₀ value against the MDA-MB-468 cell line.
| Compound ID | R¹ (at C4) | R² (at N1-side chain) | IC₅₀ (µM) |
| 1a | Phenyl | Piperidinyl | 15.2 |
| 1b | 4-Methoxyphenyl | Piperidinyl | 7.8 |
| 1c | 4-Chlorophenyl | Piperidinyl | 12.5 |
| 1d | 4-(Trifluoromethyl)phenyl | Piperidinyl | 25.1 |
| 1e | 2-Thienyl | Piperidinyl | 9.5 |
| 2a | 4-Methoxyphenyl | Morpholinyl | 10.3 |
| 2b | 4-Methoxyphenyl | Pyrrolidinyl | 6.9 |
| 2c | 4-Methoxyphenyl | N-Methylbenzylaminyl | 18.4 |
| 2d | 4-Methoxyphenyl | Diethylaminyl | 22.7 |
SAR Interpretation
The analysis of this data reveals key structural features that influence cytotoxic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpr.com [ijrpr.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Safety: Personal Protective Equipment for Handling 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole
As a Senior Application Scientist, my primary goal is to empower your research by ensuring it is conducted under the safest possible conditions. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for the safe handling of 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole. We will explore the rationale behind each safety measure, ensuring that every protocol is a self-validating system for protecting you and your work.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety protocol can be developed by analyzing its structure and the known hazards of closely related bromo-pyrazole compounds. This approach, rooted in established chemical principles, allows us to anticipate risks and implement authoritative safety measures.
Hazard Assessment: A Predictive Analysis
The molecule this compound combines a brominated pyrazole core with a diethoxyethyl side chain. The primary hazards can be inferred from analogous compounds, which consistently point to a profile of irritation, potential corrosion, and flammability.
-
Skin and Eye Contact: Compounds like 4-Bromo-1H-pyrazole and 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole are classified as causing skin irritation and serious eye damage, with some analogs causing severe burns[1][2][3][4]. Therefore, it is imperative to treat the target compound as a significant contact hazard.
-
Respiratory Tract: Inhalation of similar bromo-pyrazoles may cause respiratory irritation[1][2][5]. All handling should be performed with adequate ventilation to prevent exposure to vapors or aerosols.
-
Flammability: A close structural analog, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, is classified as a highly flammable liquid and vapor[6]. This necessitates strict control of ignition sources and the use of flame-resistant apparel.
| Anticipated Hazard | Classification Basis (from Analogs) | Primary Route of Exposure |
| Serious Eye Damage/Irritation | Category 1/2. Can cause serious, potentially irreversible damage.[1][2][4] | Splash, Vapors |
| Skin Corrosion/Irritation | Category 1B/2. May cause chemical burns or significant irritation.[1][2] | Direct Contact, Splash |
| Respiratory Irritation | STOT SE 3. May cause irritation to the respiratory system.[1][2][5] | Inhalation of Vapors/Aerosols |
| Flammability | Highly Flammable Liquid/Vapor.[6] | Heat, Sparks, Open Flames |
Core Protective Equipment: A Multi-Layered Defense System
The foundation of safety lies in recognizing that no single piece of equipment is sufficient. A multi-layered approach, from engineering controls to personal gear, is essential.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the most critical barrier for minimizing inhalation exposure.
Hand Protection: The Imperative of Double Gloving
Given the anticipated skin-corrosive and irritant properties, a single pair of gloves is insufficient. The standard protocol for handling hazardous chemicals of this nature is to double-glove.
-
Inner Glove: A standard nitrile examination glove. This provides a baseline of chemical protection and maintains dexterity[7].
-
Outer Glove: A heavier-duty glove with extended chemical resistance. For brominated organic compounds, neoprene or butyl rubber gloves are recommended. Always consult the glove manufacturer's chemical resistance guide for breakthrough times.
-
Procedure: Change the outer glove immediately upon any suspected contamination. Change both gloves after a maximum of two hours of use or as per your institution's policy.
Body Protection: Beyond the Standard Lab Coat
Due to the flammability risk, a standard cotton or polyester lab coat is inadequate.
-
Flame-Resistant (FR) Lab Coat: This is mandatory. An FR coat will not continue to burn once the ignition source is removed, providing critical escape time in the event of a fire[3].
-
Chemical-Resistant Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a polyethylene-coated or similar chemically impervious apron must be worn over the FR lab coat[7].
Eye and Face Protection: An Uncompromisable Barrier
Standard safety glasses do not provide adequate protection from splashes or vapors.
-
Indirectly Vented Chemical Splash Goggles: These are required for all handling procedures. They must conform to ANSI Z87.1 (US) or EN166 (EU) standards and provide a complete seal around the eyes[3].
-
Full-Face Shield: When transferring liquids, performing a reaction quench, or any other activity with an elevated splash potential, a full-face shield must be worn in addition to chemical splash goggles[8]. The shield protects the entire face from direct contact.
Respiratory Protection: For Non-Routine Operations
Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is essential for emergency situations.
-
Spill Cleanup/Emergency Response: In the event of a significant spill or failure of engineering controls, a NIOSH-approved air-purifying respirator (APR) is necessary.
-
Cartridge Type: A combination cartridge for organic vapors and acid gases (OV/AG) is appropriate for this class of compound[4][9].
-
Fit Testing: Use of an APR is strictly regulated and requires prior medical clearance and annual quantitative fit testing to be effective[8].
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. A disciplined workflow prevents contamination and ensures safe disposal.
Step-by-Step PPE Protocol
Donning Sequence (Putting On):
-
Put on the Flame-Resistant (FR) lab coat and fasten it completely.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If required, put on the full-face shield.
Doffing Sequence (Taking Off) - Crucial for avoiding contamination:
-
Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield (if used) and lab coat, turning the coat inside out as you remove it to contain any surface contamination. Place it in a designated bin for FR laundry services.
-
Remove the chemical splash goggles.
-
Remove the inner pair of nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
Decontamination and Waste Disposal
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: All disposable PPE (gloves, bench paper, contaminated wipes) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused reagents, reaction mixtures, and solvent rinses containing the compound must be collected in a designated, sealed container for halogenated organic waste.
-
Disposal Method: Brominated organic waste is classified as hazardous and must be disposed of via high-temperature incineration at a licensed facility equipped with flue-gas scrubbers to capture HBr and other hazardous byproducts[10][11]. Never dispose of this chemical down the drain or in regular trash. Coordinate all waste disposal through your institution's Environmental Health & Safety (EHS) department.
Visualized Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE Selection Workflow based on task-specific risk assessment.
By adhering to this comprehensive guide, you build a deep, trustworthy safety culture that protects not only yourself and your colleagues but also the integrity of your invaluable research.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 4-溴-1-甲基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
